AMDE-1
Description
Properties
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClF6N3/c19-10-3-1-2-9(6-10)12(8-26)14-5-4-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWWAOMXYPIDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClF6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of AMDE-1?
An In-depth Technical Guide to the Mechanism of Action of AMDE-1
Introduction
This compound (Autophagy Modulator with Dual Effect-1) is a novel small molecule identified through high-content screening for its unique ability to modulate autophagy at both the initiation and degradation stages.[1] It functions as a dual-action compound, initiating autophagy through the canonical AMPK-mTOR-ULK1 signaling pathway while simultaneously impairing lysosomal function, which inhibits the final degradation step of the autophagic process.[1][2] This paradoxical activity leads to the accumulation of autophagosomes, causing significant autophagic stress and ultimately inducing necroptotic cell death, with a noted preference for cancer cells.[1][2] This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's action, supported by experimental data and protocols.
Core Mechanism of Action
The primary mechanism of this compound involves a two-pronged assault on the autophagy pathway:
-
Induction of Autophagy Initiation: this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy. The inhibition of mTORC1, coupled with direct activation by AMPK, leads to the activation of ULK1 (Unc-51 like autophagy activating kinase 1), the protein kinase that initiates the formation of the autophagosome. This initiation is dependent on the core autophagy machinery, including the protein Atg5.
-
Inhibition of Autophagic Degradation: In the later stages of autophagy, this compound acts as an inhibitor. It impairs lysosomal function by reducing lysosomal acidity and proteolytic activity. This prevents the effective fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. The result is a blockage of autophagic flux and the accumulation of unprocessed autophagosomes within the cell.
This dual effect—triggering the "on" switch for autophagy while blocking the "off" switch—results in profound cellular stress, leading to a form of programmed cell death known as necroptosis.
Signaling Pathway of this compound-Induced Autophagy
The signaling cascade for the initiation of autophagy by this compound is depicted below. This compound activates AMPK, which has a dual effect on ULK1: indirect activation by inhibiting mTORC1 (which itself is an inhibitor of ULK1) and direct activation through phosphorylation.
Quantitative Data Summary
The following tables summarize the quantitative findings from key experiments investigating the effects of this compound.
Table 1: Effect of this compound on Protein Phosphorylation in MEF Cells
| Target Protein | Phosphorylation Site | Treatment Time | Effect |
| S6 | - | 6 h | Decreased |
| p70S6K | - | 1 h | Decreased |
| 4E-BP1 | - | 1 h | Decreased |
| ULK1 | Ser555 | Time-dependent | Increased |
| ULK1 | Ser757 | Time-dependent | Decreased |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Treatment Time | IC50 |
| HeLa | 48 h | ~10 µM |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
High-Content Screening for Autophagy Modulators
This experiment was designed to identify small molecules that induce the formation of GFP-LC3 puncta, a hallmark of autophagosome formation.
-
Cell Line: Mouse Embryonic Fibroblasts (MEFs) stably expressing GFP-LC3.
-
Assay Plate Preparation: Cells were seeded in 384-well plates.
-
Compound Treatment: A library of 196,160 compounds was added to the wells at a final concentration of 10 µM.
-
Incubation: Plates were incubated for 11 hours.
-
Imaging: Plates were imaged using an automated fluorescence microscope.
-
Data Analysis: The number and intensity of GFP-LC3 puncta per cell were quantified using image analysis software. This compound (SID 14730495) was identified as a potent inducer, causing 96.7% of cells to accumulate GFP-LC3 puncta.
Immunoblotting for Signaling Pathway Analysis
Western blotting was used to determine the effect of this compound on the phosphorylation status of key proteins in the AMPK-mTOR-ULK1 pathway.
-
Cell Lines: MEFs and HeLa cells.
-
Treatment: Cells were treated with 10 µM this compound for various time points (e.g., 1, 6, or 20 hours).
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of AMPK, mTORC1 substrates (S6, p70S6K, 4E-BP1), and ULK1 (Ser555 and Ser757).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and signals were detected using an enhanced chemiluminescence (ECL) system.
Lysosomal Function Assays
These experiments assessed the impact of this compound on lysosomal acidity and proteolytic activity.
-
Lysosomal Acidity Assay:
-
Cell Line: HeLa cells.
-
Treatment: Cells were treated with 10 µM this compound for 6 or 20 hours.
-
Staining: Cells were stained with Acridine Orange (AO) or LysoTracker Red (LTR), fluorescent probes that accumulate in acidic compartments.
-
Analysis: A reduction in fluorescence intensity, as measured by microscopy or flow cytometry, indicated a decrease in lysosomal acidity.
-
-
Cathepsin Activity Assay:
-
Method: Lysosomes were isolated from this compound-treated cells by differential centrifugation.
-
Analysis: The protein levels and maturation state of lysosomal proteases, such as Cathepsin B and Cathepsin D, were analyzed by immunoblotting. A decrease in the level of matured Cathepsin B was observed following this compound treatment.
-
Experimental Workflow Visualization
The general workflow for identifying and characterizing this compound is illustrated below.
Conclusion
This compound represents a unique class of autophagy modulators with a dual mechanism of action. By activating the initial stages of autophagy and concurrently inhibiting lysosomal degradation, it induces a state of severe autophagic stress that culminates in necroptotic cell death. This distinctive profile makes this compound a valuable tool for studying the complexities of autophagy and a potential lead compound for the development of novel anti-cancer therapeutics. Further research, particularly in in vivo models, is warranted to explore its therapeutic potential.
References
AMDE-1: A Dual-Function Modulator of Autophagy for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, plays a critical role in cellular homeostasis and the pathogenesis of various diseases, including cancer. Small molecules that modulate autophagy are of significant interest as potential therapeutic agents. This technical guide provides a comprehensive overview of the novel autophagy modulator, AMDE-1 (Autophagy Modulator with Dual Effect-1). This compound is unique in its dual functionality: it potently induces autophagy at the initiation stage while simultaneously inhibiting the degradation phase of the autophagic flux. This document details the molecular mechanism of this compound, provides in-depth experimental protocols for its characterization, presents quantitative data from key assays, and discusses its potential applications in cancer therapy and drug development.
Introduction
Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation.[1][2] This process is essential for maintaining cellular health by removing damaged organelles and misfolded proteins.[3] Dysregulation of autophagy is implicated in a wide range of diseases, making it an attractive target for therapeutic intervention.[2][3] this compound was identified through a high-content screen as a small molecule that uniquely modulates autophagy by acting at two distinct stages of the pathway. It triggers the initial steps of autophagosome formation while hindering the final degradation of autophagic cargo within the lysosome. This dual activity leads to the accumulation of autophagosomes and induction of autophagic stress, ultimately resulting in necroptotic cell death, particularly in cancer cells.
Mechanism of Action: The Dual Function of this compound
This compound exerts its effects on autophagy through two distinct mechanisms:
2.1. Induction of Autophagy via the AMPK-mTORC1-ULK1 Pathway
This compound initiates autophagy by modulating a key signaling pathway that regulates cellular energy homeostasis and growth.
-
Activation of AMPK: this compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).
-
Inhibition of mTORC1: Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central negative regulator of autophagy.
-
Activation of ULK1: The inhibition of mTORC1 results in the activation of ULK1, a serine/threonine kinase that is essential for the initiation of autophagosome formation.
This signaling cascade is a canonical pathway for autophagy induction.
2.2. Inhibition of Autophagic Flux by Impairing Lysosomal Function
Despite potently inducing the formation of autophagosomes, this compound paradoxically blocks the completion of the autophagic process by targeting the lysosome.
-
Reduced Lysosomal Acidity: this compound treatment leads to a decrease in the acidity of the lysosomal lumen.
-
Impaired Proteolytic Activity: The change in pH impairs the function of lysosomal hydrolases, such as cathepsins, which are responsible for degrading the autophagic cargo.
-
No Effect on Autophagosome-Lysosome Fusion: Importantly, this compound does not prevent the fusion of autophagosomes with lysosomes.
This inhibition of lysosomal degradation leads to the accumulation of non-degraded autophagosomes and autophagic substrates like p62/SQSTM1.
Signaling Pathway of this compound's Dual Function in Autophagy
Caption: this compound's dual mechanism in autophagy.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from the characterization of this compound.
Table 1: Effect of this compound on Autophagy Induction
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| MEF | 10 µM this compound (6h) | p-AMPK (Thr172) | Increased | |
| MEF | 10 µM this compound (1-6h) | p-S6 (mTORC1 substrate) | Decreased | |
| HeLa | 10 µM this compound (6h) | p-S6 (mTORC1 substrate) | Decreased | |
| MEF | 10 µM this compound (1-6h) | p-ULK1 (Ser555) | Increased | |
| A549, MEF | 10 µM this compound (6h) | Atg16L1 puncta | Increased |
Table 2: Effect of this compound on Autophagic Flux and Lysosomal Function
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| MEF | 10 µM this compound (6-20h) | p62/SQSTM1 levels | Increased | |
| MEF | 10 µM this compound | Long-lived protein degradation | Inhibited | |
| HeLa | 10 µM this compound (6-20h) | Lysosomal Acidity (Acridine Orange) | Reduced | |
| HeLa | 10 µM this compound (20h) | Cathepsin B activity | ~50% reduction | |
| HeLa | 10 µM this compound (20h) | Cathepsin D activity | ~40% reduction | |
| HeLa | 10 µM this compound | EGFR degradation | Inhibited |
Table 3: Cytotoxic Effects of this compound
| Cell Line | Treatment Duration | IC50 | Cell Death Type | Reference |
| HeLa | 48h | ~2.5 µM | Necroptosis | |
| HCT116 | 48h | ~5 µM | Necroptosis | |
| CCD-18Co (non-transformed) | 48h | >10 µM | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
4.1. GFP-LC3 High-Content Screening for Autophagy Modulators
This assay is designed to identify compounds that alter the subcellular localization of GFP-tagged LC3, a marker for autophagosomes.
Experimental Workflow: GFP-LC3 High-Content Screening
Caption: Workflow for GFP-LC3 high-content screening.
Methodology:
-
Cell Seeding: Seed murine embryonic fibroblasts (MEFs) stably expressing GFP-LC3 in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as a negative control, rapamycin as a positive control for autophagy induction).
-
Incubation: Incubate the plates for 6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: Add Hoechst 33342 dye to a final concentration of 1 µg/mL to stain the cell nuclei for automated cell segmentation.
-
Image Acquisition: Acquire images using an automated high-content imaging system with appropriate filters for GFP and DAPI.
-
Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain and quantify the number and intensity of GFP-LC3 puncta within the cytoplasm of each cell. An increase in GFP-LC3 puncta indicates either induction of autophagy or a block in autophagic flux.
4.2. Western Blot Analysis of Autophagy-Related Proteins
This method is used to detect changes in the levels and phosphorylation status of key proteins in the autophagy signaling pathway.
Methodology:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-AMPKα (Thr172)
-
Total AMPKα
-
p-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
p-ULK1 (Ser555)
-
Total ULK1
-
LC3B
-
p62/SQSTM1
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4.3. Long-Lived Protein Degradation Assay
This "gold standard" assay measures the overall autophagic flux by quantifying the degradation of long-lived proteins.
Methodology:
-
Radiolabeling: Culture cells in a medium containing a radiolabeled amino acid (e.g., [14C]-leucine) for 24-48 hours to label all cellular proteins.
-
Chase Period: Replace the labeling medium with a chase medium containing an excess of the corresponding non-radiolabeled amino acid for at least 2 hours to allow for the degradation of short-lived proteins.
-
Treatment: Wash the cells and incubate them in a fresh medium with or without this compound and other controls (e.g., starvation medium to induce autophagy, bafilomycin A1 to block lysosomal degradation).
-
Sample Collection: After the desired treatment time (e.g., 4-16 hours), collect the medium and lyse the cells.
-
TCA Precipitation: Precipitate the proteins from both the medium and the cell lysate using trichloroacetic acid (TCA).
-
Scintillation Counting: Measure the radioactivity in the TCA-soluble fraction (degraded proteins in the medium) and the TCA-precipitable fraction (intact proteins in the cell lysate) using a scintillation counter.
-
Calculation: The rate of long-lived protein degradation is calculated as the ratio of TCA-soluble radioactivity in the medium to the total radioactivity (TCA-soluble in the medium + TCA-precipitable in the lysate).
4.4. Measurement of Lysosomal Acidity
This assay assesses the pH of the lysosomal lumen, a critical factor for lysosomal enzyme activity.
Methodology using Acridine Orange:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with this compound (10 µM) for the desired duration (e.g., 6 or 20 hours).
-
Staining: Add Acridine Orange (a fluorescent dye that accumulates in acidic compartments and emits red fluorescence) to the cells at a final concentration of 1 µg/mL and incubate for 15-30 minutes.
-
Imaging: Wash the cells with PBS and immediately visualize them using a fluorescence microscope. A decrease in red fluorescence intensity indicates a reduction in lysosomal acidity.
4.5. Cathepsin Activity Assay
This assay measures the proteolytic activity of cathepsins, key lysosomal enzymes.
Methodology:
-
Lysosome Enrichment: After treating the cells with this compound, harvest the cells and enrich for the lysosomal fraction using a commercially available kit or a density gradient centrifugation method.
-
Protein Quantification: Determine the protein concentration of the lysosomal fraction.
-
Enzymatic Reaction: Incubate a specific amount of the lysosomal protein with a fluorogenic cathepsin substrate (e.g., a specific substrate for cathepsin B or D) in an appropriate reaction buffer.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the cathepsin activity.
-
Standardization: Standardize the activity to the untreated control, which is set to 100%.
4.6. Necroptosis Assay
This assay determines the mode of cell death induced by this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., HCT116) in a 96-well plate and treat with a dose range of this compound.
-
Inhibitor Co-treatment: In parallel wells, co-treat the cells with this compound and either a pan-caspase inhibitor (e.g., z-VAD-fmk, to inhibit apoptosis) or a RIP1 kinase inhibitor (e.g., necrostatin-1, to inhibit necroptosis).
-
Incubation: Incubate the cells for 48 hours.
-
Cell Viability Measurement: Assess cell viability using a standard assay such as the MTT assay or a live/dead cell staining kit.
-
Analysis: If necrostatin-1, but not z-VAD-fmk, rescues the cells from this compound-induced death, it indicates that the mode of cell death is necroptosis.
Potential Applications in Drug Development
The dual-function of this compound presents a novel strategy for cancer therapy. By simultaneously inducing the accumulation of autophagosomes and inhibiting their clearance, this compound triggers a state of "autophagic stress" that is particularly toxic to cancer cells, which often have a high basal level of autophagy for survival. The preferential cytotoxicity of this compound towards cancer cells over non-transformed cells suggests a favorable therapeutic window. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to explore its potential as a novel anti-cancer agent.
Conclusion
This compound is a first-in-class small molecule that modulates autophagy through a unique dual mechanism of action. By activating the autophagy-inducing AMPK-mTORC1-ULK1 pathway and concurrently inhibiting lysosomal degradative capacity, this compound leads to autophagic stress and necroptotic cell death in cancer cells. This technical guide provides a detailed resource for researchers and drug development professionals interested in understanding and utilizing this compound as a tool to study autophagy and as a potential lead compound for the development of novel cancer therapeutics. The provided experimental protocols offer a foundation for the further investigation of this compound and other dual-function autophagy modulators.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
AMDE-1: A Dual-Function Modulator of Autophagy for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that has emerged as a promising candidate for cancer therapy due to its unique dual mechanism of action on the autophagy pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the following properties:
-
Molecular Formula: C₁₈H₈ClF₆N₃
-
Molecular Weight: 415.7 g/mol
-
CAS Number: 478043-30-0
Chemical Structure:
(A 2D chemical structure image of this compound would be presented here. As a text-based AI, I cannot generate an image directly. A placeholder is included in the response structure.)
Figure 1: Chemical structure of this compound.
Mechanism of Action: A Dual-Pronged Attack on Autophagy
This compound exhibits a unique dual effect on the autophagy pathway, acting as both an activator and an inhibitor at different stages. This paradoxical mechanism leads to potent cytotoxic effects in cancer cells.
2.1. Autophagy Induction via the AMPK-mTOR-ULK1 Pathway
This compound initiates autophagy by activating AMP-activated protein kinase (AMPK).[1][2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[1][2] The inhibition of mTORC1 leads to the activation of the ULK1 complex, which is essential for the initiation of autophagosome formation.[1] This induction of autophagy is dependent on the core autophagy protein Atg5 and involves the recruitment of Atg16L1 to the pre-autophagosomal site, leading to the lipidation of LC3.
2.2. Inhibition of Autophagic Flux through Lysosomal Dysfunction
Despite inducing the initial stages of autophagy, this compound simultaneously impairs the later stages of the process by inhibiting autophagic flux. This is achieved by suppressing the degradation capacity of lysosomes. This compound treatment leads to a reduction in lysosomal acidity and proteolytic activity, thereby preventing the breakdown of autophagosomes and their contents. This blockade of the final degradation step results in the accumulation of non-degraded cellular material and autophagic stress, ultimately triggering cell death.
Quantitative Data
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | IC₅₀ (µM) | Treatment Duration (hours) |
| HeLa | Cervical Cancer | ~2.5 | 48 |
| HCT116 | Colon Cancer | ~2.5 | 48 |
| CCD-18Co | Normal Colon Fibroblasts | Less toxic than to cancer cells | 48 |
Table 1: Cytotoxicity of this compound in various cell lines. The IC₅₀ values are estimated from dose-response curves presented in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
4.1. GFP-LC3 Puncta Formation Assay
This assay is used to visualize the formation of autophagosomes.
-
Cell Lines: A549 (human lung carcinoma), MEFs (mouse embryonic fibroblasts), or other suitable cell lines stably expressing GFP-LC3.
-
Reagents:
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the induction of autophagy.
-
4.2. Immunoblotting
This technique is used to detect changes in the levels of key autophagy-related proteins.
-
Cell Lines: HeLa, MEFs, or other relevant cell lines.
-
Reagents:
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-LC3, anti-phospho-S6 ribosomal protein (Ser235/236), anti-S6 ribosomal protein, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 10 µM this compound or vehicle control for the desired time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in the phosphorylation of S6 indicate the induction of autophagy.
-
4.3. Atg16L1 Puncta Formation Assay
This immunofluorescence-based assay is used to visualize the recruitment of Atg16L1 to pre-autophagosomal structures.
-
Cell Lines: A549, MEFs, or other suitable cell lines.
-
Reagents:
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Atg16L1
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
-
-
Procedure:
-
Follow steps 1-5 of the GFP-LC3 Puncta Formation Assay protocol.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the anti-Atg16L1 primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. An increase in the number of Atg16L1 puncta indicates the initiation of autophagy.
-
Visualizations
5.1. Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
5.2. Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
References
AMDE-1: A Dual-Function Autophagy Modulator for Research and Drug Discovery
An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that has emerged as a significant tool in the study of autophagy.[1][2] Discovered through a high-content screen for autophagy modulators, this compound exhibits a unique dual-function mechanism, both inducing the initiation of autophagy and inhibiting its final degradation step.[1][2][3] This comprehensive technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental protocols associated with this compound, intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug development.
Discovery of this compound
This compound was identified from a high-content screening assay utilizing a mouse embryonic fibroblast (MEF) cell line stably expressing GFP-LC3. This assay was designed to identify compounds that could induce the formation of GFP-LC3 puncta, a hallmark of autophagosome formation. Among the initial hits, this compound was characterized as a unique molecule that not only initiated autophagy but also concurrently impeded the degradation phase of the autophagic process.
Chemical Synthesis of this compound
The molecular structure of this compound is N-(3-(N-(4-methoxybenzyl)sulfamoyl)phenyl)-4-(N-(4-methoxybenzyl)sulfamoyl)benzamide. While the primary discovery publication provides this structure, a detailed, step-by-step synthesis protocol for this compound is not publicly available in the peer-reviewed literature. General synthetic methodologies for related N-phenylbenzamide and sulfonamide derivatives suggest that its synthesis would likely involve the coupling of a substituted benzoic acid with a substituted aniline, and the formation of sulfonamide bonds from corresponding sulfonyl chlorides and amines. However, the specific reagents, reaction conditions, and purification methods for this compound have not been disclosed.
Mechanism of Action: A Dual-Edged Sword in Autophagy Modulation
This compound's primary mechanism of action involves a dual impact on the autophagy pathway, leading to the accumulation of autophagosomes.
Induction of Autophagy via the AMPK-mTOR-ULK1 Pathway
This compound initiates autophagy by activating AMP-activated protein kinase (AMPK). Activated AMPK, a key cellular energy sensor, subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1). The inhibition of mTORC1 relieves its suppression of the ULK1 complex, a critical initiator of autophagosome formation. This signaling cascade is Atg5-dependent and leads to the recruitment of Atg16 to the pre-autophagosomal site and subsequent lipidation of LC3. It is noteworthy that this compound's induction of autophagy is independent of MAP kinase, JNK, or oxidative stress signaling pathways.
Inhibition of Autophagic Flux through Lysosomal Dysfunction
Paradoxically, while inducing the formation of autophagosomes, this compound also inhibits their degradation. This is not due to a failure in the fusion of autophagosomes with lysosomes. Instead, this compound impairs lysosomal function by reducing lysosomal acidity and proteolytic activity. This suppression of the lysosome's degradative capacity leads to the accumulation of undigested autophagosomes and their cargo. This dual effect results in significant autophagic stress and can ultimately lead to cell death, particularly in cancer cells.
Quantitative Data
The following tables summarize the key quantitative findings from the primary study on this compound.
Table 1: Cellular Effects of this compound
| Parameter | Cell Line | Concentration of this compound | Effect |
| GFP-LC3 Puncta Formation | MEF, A549 | 10 µM | Significant increase |
| Atg16L1 Puncta Formation | MEF, A549 | 10 µM | Significant increase |
| p62/SQSTM1 Accumulation | MEF | 10 µM | Time-dependent increase |
| Long-lived Protein Degradation | MEF | 10 µM | Inhibition |
| Cytotoxicity (IC50) | HeLa | ~2.5 µM | Cell death |
| Cytotoxicity (IC50) | HCT116 | ~2.5 µM | Cell death |
| Cytotoxicity (IC50) | CCD-18Co (normal) | >10 µM | Minimal cell death |
Table 2: Effects of this compound on Lysosomal Function
| Parameter | Cell Line | Concentration of this compound | Effect |
| Lysosomal Acidity (LysoTracker Red) | HeLa | 10 µM | Reduction in fluorescence |
| Lysosomal Acidity (Acridine Orange) | HeLa | 10 µM | Reduction in red fluorescence |
| Lysosomal Proteolytic Activity (DQ-BSA) | HeLa | 10 µM | Inhibition |
| Cathepsin B Activity | HeLa | 10 µM | Inhibition |
| Cathepsin D Activity | HeLa | 10 µM | No significant inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
GFP-LC3 High-Content Screening Assay
This assay is designed to quantify the formation of GFP-LC3 puncta, a marker for autophagosomes.
-
Cell Seeding: Seed MEF cells stably expressing GFP-LC3 in 96-well plates at a density that allows for optimal cell counting and imaging.
-
Compound Treatment: Treat cells with this compound or control compounds at desired concentrations for a specified duration (e.g., 6 hours). Include positive (e.g., rapamycin) and negative (e.g., DMSO) controls.
-
Cell Staining: Stain the cells with a nuclear stain (e.g., Hoechst 33342) to identify individual cells.
-
Image Acquisition: Acquire images using a high-content imaging system. Capture both the GFP channel (for LC3 puncta) and the blue channel (for nuclei).
-
Image Analysis: Use automated image analysis software to identify nuclei and then quantify the number and intensity of GFP-LC3 puncta within the cytoplasm of each cell. The percentage of cells with puncta or the average number of puncta per cell is the primary readout.
Western Blotting for mTOR Signaling
This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-S6, total S6, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
AMPK Activation Assay
This assay measures the activity of AMPK, often by detecting the phosphorylation of its downstream target, ACC.
-
Sample Preparation: Prepare cell lysates as described for Western blotting.
-
Western Blot Analysis: Perform Western blotting as described above, using primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. An increase in the ratio of phosphorylated to total protein indicates activation.
Lysosomal Acidity Measurement
This protocol uses the fluorescent probe LysoTracker Red to assess lysosomal pH.
-
Cell Culture: Grow cells on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat cells with this compound or control compounds.
-
Staining: Add LysoTracker Red DND-99 to the cell culture medium at a final concentration of 50-75 nM and incubate for 15-30 minutes at 37°C.
-
Imaging: Acquire fluorescence images using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Analysis: Quantify the mean fluorescence intensity per cell. A decrease in intensity suggests a reduction in lysosomal acidity.
Cathepsin Activity Assay
This protocol measures the activity of lysosomal cathepsins.
-
Lysosome Enrichment: Isolate a lysosome-enriched fraction from treated and control cells via differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysosomal fractions.
-
Activity Assay: Use a commercially available cathepsin activity assay kit. These kits typically contain a specific substrate that releases a fluorescent or colorimetric product upon cleavage by the cathepsin of interest (e.g., a substrate for Cathepsin B).
-
Measurement: Incubate the lysosomal fraction with the substrate according to the manufacturer's instructions and measure the resulting signal using a plate reader.
-
Normalization: Normalize the activity to the protein concentration of the lysosomal fraction.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's dual action on autophagy.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a powerful chemical tool for investigating the intricate processes of autophagy. Its unique dual-action mechanism, activating the initial stages while blocking the final degradative steps, allows for the accumulation of autophagosomes and the induction of autophagic stress. This property makes it particularly valuable for studying the consequences of impaired autophagic flux and for exploring potential therapeutic strategies in diseases where autophagy modulation is a target, such as cancer. This technical guide provides a foundational understanding of this compound, equipping researchers with the necessary information to effectively utilize this compound in their studies. Further research into the precise molecular interactions of this compound and the development of a scalable synthetic route will undoubtedly enhance its utility in the scientific community.
References
The Dual Role of AMDE-1 in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Autophagy Modulator with Dual Effect-1 (AMDE-1), a small molecule that has emerged as a significant tool in the study of cellular homeostasis. This compound exhibits a unique dual functionality: it initiates the autophagic process while simultaneously inhibiting the final degradation step, leading to autophagic stress and potential applications in cancer therapy. This document details the molecular mechanisms of this compound, presents quantitative data from key experiments, outlines experimental protocols, and provides visual representations of the associated signaling pathways.
Core Concepts: The Dichotomous Function of this compound
This compound acts as a potent modulator of autophagy, a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis.[1][2][3][4] Its primary mechanism of action is twofold:
-
Activation of Autophagy Initiation: this compound triggers the canonical autophagy pathway in an Atg5-dependent manner.[1] This involves the recruitment of Atg16 to the pre-autophagosomal site and subsequent LC3 lipidation, key steps in the formation of the autophagosome.
-
Inhibition of Autophagic Degradation: Paradoxically, this compound impairs autophagic flux. This inhibition is not due to a failure in autophagosome-lysosome fusion but rather a reduction in the degradative capacity of the lysosome. This compound achieves this by decreasing lysosomal acidity and proteolytic activity.
This dual effect leads to an accumulation of autophagosomes, causing autophagic stress and ultimately triggering necroptosis, a form of programmed cell death. This cytotoxic effect has been shown to be preferentially potent against cancer cells.
Signaling Pathway of this compound
This compound induces autophagy by modulating the AMPK-mTORC1-ULK1 signaling cascade, a central regulatory pathway for cellular energy and nutrient sensing.
-
AMPK Activation: this compound activates AMP-activated protein kinase (AMPK).
-
mTORC1 Inactivation: The activation of AMPK leads to the inactivation of the mechanistic target of rapamycin complex 1 (mTORC1), a key suppressor of autophagy. This compound has been shown to suppress the phosphorylation of S6, a downstream target of mTORC1.
-
ULK1 Activation: The inactivation of mTORC1 results in the activation of Unc-51 like autophagy activating kinase 1 (ULK1), which is a critical initiator of autophagosome formation.
Importantly, this compound's induction of autophagy is independent of other signaling pathways such as MAP kinase, JNK, or oxidative stress signaling.
Caption: this compound signaling pathway for autophagy modulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | Incubation Time | Result | Reference |
| HeLa | This compound (various concentrations) | 48 hours | Dose-dependent increase in cell death | |
| HCT116 | This compound (various concentrations) | 48 hours | Dose-dependent increase in cell death | |
| CCD-18Co | This compound (various concentrations) | 48 hours | Less sensitive to this compound-induced cell death |
Table 2: Effect of this compound on Autophagy Markers
| Cell Line | Treatment | Incubation Time | Marker | Result | Reference |
| MEFs (WT) | This compound (10 µM) | 6 hours | GFP-LC3 puncta | Significant increase in puncta formation | |
| MEFs (Atg5 KO) | This compound (10 µM) | 6 hours | GFP-LC3 puncta | No increase in puncta formation | |
| A549 | This compound (10 µM) | 6 hours | GFP-LC3 puncta | Increase in puncta formation | |
| MEFs | This compound (10 µM) | 6 hours | Atg16L1 puncta | Increase in puncta formation | |
| MEFs | This compound (10 µM) | 20 hours | Endogenous LC3-II | Accumulation of LC3-II | |
| MEFs | This compound (10 µM) | 0-20 hours | SQSTM1/p62 | Accumulation over time |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: Mouse embryonic fibroblasts (MEFs), HeLa, A549, HCT116, and CCD-18Co cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the desired working concentration. A vehicle control (DMSO) should be used in all experiments.
Immunoblotting
This protocol is used to detect changes in protein levels and phosphorylation states.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3, p62, phospho-S6, total S6, AMPK, ULK1) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system.
Caption: Workflow for immunoblotting analysis.
Fluorescence Microscopy for Autophagy Puncta
This method is used to visualize and quantify the formation of autophagosomes.
-
Cell Seeding and Transfection: Cells stably or transiently expressing GFP-LC3 are seeded on glass coverslips.
-
Treatment: Cells are treated with this compound or control vehicle for the desired time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining (optional): For endogenous markers like Atg16L1, cells are incubated with the primary antibody followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a fluorescence microscope.
-
Quantification: The number of GFP-LC3 or Atg16L1 puncta per cell is quantified using image analysis software.
Cell Death Assay
This assay measures the cytotoxic effects of this compound.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).
-
Viability Staining: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control to determine the percentage of cell viability. Dose-response curves can be generated to calculate the IC50 value.
Conclusion
This compound is a valuable chemical probe for dissecting the intricate regulation of autophagy and its role in cellular homeostasis. Its unique dual-action mechanism provides a powerful model for studying the consequences of impaired autophagic flux and holds potential for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted effects of this compound in various cellular contexts.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 2. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
AMDE-1: A Dual Modulator of Autophagy via the AMPK-mTOR-ULK1 Axis and Lysosomal Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Autophagy is a critical cellular catabolic process for maintaining homeostasis, with its dysregulation implicated in numerous diseases, including cancer and neurodegenerative disorders. The discovery of novel small molecules that modulate autophagy is of significant interest for therapeutic development. AMDE-1 (Autophagy Modulator with Dual Effect-1) has been identified as a unique compound that exhibits a bimodal action on the autophagy pathway. It initiates autophagy through the canonical AMPK-mTOR-ULK1 signaling cascade while simultaneously impairing the final degradative step by inhibiting lysosomal function. This dual activity leads to an accumulation of autophagosomes and can induce autophagic stress, ultimately leading to cell death, particularly in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the AMPK-mTOR-ULK1 pathway, detailed experimental protocols for its study, and quantitative data from key assays.
Introduction
The AMPK-mTOR-ULK1 pathway is a central signaling hub that regulates cellular growth and metabolism in response to nutrient and energy availability. AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under low energy conditions (high AMP:ATP ratio), AMPK is activated and promotes catabolic processes like autophagy to restore energy balance. A key mechanism of AMPK-induced autophagy is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a potent inhibitor of autophagy. Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a critical initiator of autophagy. Its activity is tightly controlled by both AMPK and mTORC1. mTORC1 phosphorylates ULK1 at inhibitory sites (e.g., Ser757), preventing its activation.[1][2] Conversely, AMPK can directly phosphorylate and activate ULK1 at different sites (e.g., Ser317, Ser555, and Ser777), and also relieves mTORC1-mediated inhibition.[1][2][3]
This compound has emerged as a novel chemical probe to dissect this pathway. It triggers autophagy in a manner dependent on core autophagy machinery proteins like Atg5. Its mechanism of autophagy induction is centered on the activation of AMPK, which subsequently leads to the inactivation of mTORC1 and the activation of ULK1. However, this compound also possesses a secondary activity of impairing autophagic flux by reducing lysosomal acidity and proteolytic capacity, an effect that is independent of its AMPK activation. This technical guide will delve into the molecular interactions of this compound with the AMPK-mTOR-ULK1 pathway and provide practical guidance for its investigation.
Data Presentation: The Effect of this compound on Key Signaling Nodes
The following tables summarize the observed effects of this compound on the AMPK-mTOR-ULK1 pathway and downstream autophagic processes. The data is primarily derived from Western blot analyses and cellular imaging assays as reported in foundational studies.
Table 1: Effect of this compound on the Phosphorylation State of AMPK-mTOR-ULK1 Pathway Components
| Target Protein | Phosphorylation Site | Effect of this compound (10 µM) | Time Course of Effect | Implication | Reference |
| AMPK | Thr172 | Increased | Detected as early as 1 hour | Activation of AMPK | |
| mTORC1 | (inferred via p-S6) | Decreased | Detected as early as 1 hour | Inhibition of mTORC1 activity | |
| p70S6 Kinase | (inferred via p-S6) | Decreased | Detected as early as 1 hour | Inhibition of mTORC1 signaling | |
| 4E-BP1 | (inferred via p-4E-BP1) | Decreased | Detected as early as 1 hour | Inhibition of mTORC1 signaling | |
| ULK1 | Ser555 | Increased | Time-dependent increase | Activation by AMPK | |
| ULK1 | Ser757 | Decreased | Time-dependent decrease | Relief of mTORC1-mediated inhibition |
Table 2: Cellular and Functional Effects of this compound
| Assay | Parameter Measured | Effect of this compound (10 µM) | Key Observation | Reference |
| GFP-LC3 Puncta Formation | Number of GFP-LC3 puncta per cell | Increased | Indicates accumulation of autophagosomes. | |
| LC3 Lipidation (LC3-I to LC3-II conversion) | LC3-II/LC3-I ratio | Increased | Confirms autophagosome formation. | |
| Long-Lived Protein Degradation | Degradation of radiolabeled proteins | Inhibited | Demonstrates a blockage in autophagic flux. | |
| Lysosomal Acidity | pH of lysosomes | Reduced (alkalinized) | Measured using pH-sensitive probes. | |
| Lysosomal Proteolytic Activity | Degradation of lysosomal substrates | Reduced | Consistent with lysosomal dysfunction. | |
| Autophagosome-Lysosome Fusion | Colocalization of LC3 and LAMP2 | Not blocked | Suggests inhibition is at the level of lysosomal degradation, not fusion. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound on the AMPK-mTOR-ULK1 pathway, leading to the initiation of autophagy, and its subsequent inhibitory effect on lysosomal function.
Caption: this compound activates AMPK, leading to mTORC1 inhibition and ULK1 activation, thus initiating autophagy. It also independently inhibits lysosomal function, blocking autophagic degradation.
Experimental Workflow: Western Blot Analysis of Pathway Phosphorylation
This workflow outlines the key steps for assessing the phosphorylation status of AMPK, mTORC1 substrates (like S6), and ULK1 in response to this compound treatment.
Caption: Workflow for Western blot analysis to quantify changes in protein phosphorylation upon this compound treatment.
Experimental Workflow: GFP-LC3 Puncta Assay for Autophagosome Accumulation
This workflow details the procedure for visualizing and quantifying the accumulation of autophagosomes using cells stably expressing GFP-LC3.
Caption: Workflow for the GFP-LC3 puncta assay to measure autophagosome accumulation induced by this compound.
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol is for the detection of phosphorylated AMPK, S6 (as a readout for mTORC1 activity), and ULK1.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Mouse Embryonic Fibroblasts (MEFs) or HeLa cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 10 µM this compound or vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-S6 (Ser235/236), anti-phospho-ULK1 (Ser555), anti-phospho-ULK1 (Ser757), and total protein and loading controls) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein or a loading control (e.g., β-actin or GAPDH).
-
GFP-LC3 Puncta Formation Assay
This protocol describes the quantification of autophagosome accumulation in cells expressing GFP-LC3.
-
Cell Culture and Treatment:
-
Plate MEFs or other suitable cells stably expressing GFP-LC3 on glass coverslips or in imaging-compatible plates.
-
Treat cells with 10 µM this compound, vehicle control, or a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) for the desired time (e.g., 6 hours).
-
-
Cell Fixation and Mounting:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Fluorescence Microscopy and Quantification:
-
Acquire images using a fluorescence or confocal microscope.
-
For each condition, capture images from multiple random fields.
-
Quantify the number of GFP-LC3 puncta per cell using automated image analysis software (e.g., ImageJ/Fiji) or by manual counting. A cell is typically considered positive for autophagy induction if it contains five or more distinct puncta.
-
Calculate the average number of puncta per cell or the percentage of puncta-positive cells.
-
Long-Lived Protein Degradation Assay
This assay measures autophagic flux by quantifying the degradation of long-lived proteins.
-
Radiolabeling of Proteins (Pulse):
-
Plate cells in 24-well plates.
-
Label cells by incubating them for 18-24 hours in a medium containing a radiolabeled amino acid (e.g., [¹⁴C]-leucine or [³H]-leucine).
-
-
Removal of Short-Lived Proteins (Chase):
-
Wash the cells twice with PBS.
-
Incubate the cells for 2 hours in a "chase" medium (regular medium supplemented with an excess of the corresponding non-radiolabeled amino acid, e.g., 2 mM leucine) to allow for the degradation of short-lived proteins.
-
-
Induction of Autophagy and Degradation Measurement:
-
Wash the cells once with PBS.
-
Incubate the cells in an assay medium (e.g., Earle's Balanced Salt Solution (EBSS) for starvation) containing excess non-radiolabeled amino acid and the desired treatments (e.g., this compound, chloroquine).
-
After a set time (e.g., 4 hours), collect the medium.
-
Precipitate the proteins in the medium by adding trichloroacetic acid (TCA) to a final concentration of 10%.
-
Centrifuge to separate the TCA-soluble fraction (degraded, radiolabeled amino acids) from the TCA-insoluble fraction (non-degraded, radiolabeled proteins).
-
-
Cell Lysis and Quantification:
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the TCA-soluble fraction of the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of long-lived protein degradation as the ratio of TCA-soluble radioactivity in the medium to the total radioactivity (TCA-soluble in medium + radioactivity in the lysate).
-
Lysosomal Acidity Measurement
This protocol uses a pH-sensitive fluorescent probe to measure changes in lysosomal pH.
-
Cell Culture and Staining:
-
Plate cells on imaging-compatible plates.
-
Load the cells with a lysosomotropic, pH-sensitive dye (e.g., LysoSensor or LysoTracker probes) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.
-
-
Treatment:
-
Treat the dye-loaded cells with this compound (10 µM), a vehicle control, or a known lysosomal alkalinizing agent (e.g., chloroquine or bafilomycin A1).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
For ratiometric dyes, measure the fluorescence at two different emission or excitation wavelengths. The ratio of these intensities is proportional to the pH.
-
A decrease in the fluorescence ratio or intensity (depending on the probe) indicates an increase in lysosomal pH (alkalinization).
-
-
Calibration (Optional but Recommended):
-
To obtain quantitative pH values, generate a standard curve by treating dye-loaded cells with a series of calibration buffers of known pH in the presence of an ionophore like nigericin, which equilibrates the lysosomal pH with the extracellular pH.
-
Conclusion
This compound is a valuable pharmacological tool for studying the intricate regulation of autophagy. Its unique dual mechanism of action—activating the upstream AMPK-mTOR-ULK1 signaling pathway to initiate autophagy while simultaneously inhibiting the final degradation step at the lysosome—provides a powerful model for investigating the consequences of impaired autophagic flux. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the effects of this compound and other potential autophagy modulators. Further investigation into the precise molecular targets of this compound within the lysosome and the full spectrum of its cellular effects will be crucial for harnessing its therapeutic potential, particularly in the context of cancer therapy where the induction of autophagic stress is a promising strategy.
References
AMDE-1 Induced Necroptosis: A Technical Guide on its Core Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule identified through high-content screening for its unique ability to modulate autophagy.[1][2] It functions by simultaneously inducing the initial stages of autophagy and inhibiting the final degradation step, leading to profound autophagic stress and lysosomal dysfunction.[3] This dual activity culminates in the induction of necroptosis, a form of regulated necrotic cell death, showing particular cytotoxicity towards cancer cells.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
The Dual Mechanism of this compound on Autophagy
This compound's primary mechanism is centered on its paradoxical effects on the autophagy pathway. It acts as both an inducer at the initiation stage and an inhibitor at the degradation stage.
Autophagy Induction via the AMPK-mTORC1-ULK1 Axis
This compound triggers the canonical autophagy induction pathway in a manner dependent on the core autophagy gene Atg5. Treatment with this compound leads to the formation of Atg16L1-positive puncta, an early event in autophagosome formation. The signaling cascade is initiated by the activation of AMP-activated protein kinase (AMPK). Activated AMPK subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. This inhibition is evidenced by the reduced phosphorylation of the mTORC1 downstream target, S6 ribosomal protein. The suppression of mTORC1 allows for the activation of ULK1 (Unc-51 like autophagy activating kinase 1), which is essential for initiating the formation of the autophagosome.
Caption: this compound signaling pathway for autophagy induction.
Autophagic Flux Inhibition via Lysosomal Dysfunction
Despite robustly inducing autophagy, this compound simultaneously halts the process by impairing lysosomal function. While it does not prevent the fusion of autophagosomes with lysosomes, it disrupts the degradative capacity of the lysosome. This is achieved by reducing lysosomal acidity and inhibiting the activity of lysosomal proteases. The consequence is an accumulation of non-degraded autophagic vesicles, leading to a state of "autophagic stress."
Caption: Mechanism of this compound-mediated inhibition of autophagic flux.
Induction of Necroptosis
The combination of unchecked autophagy induction and a blockade in lysosomal degradation results in severe cellular stress, which ultimately triggers necroptosis. Necroptosis is a regulated form of necrosis that is typically mediated by the RIPK1-RIPK3-MLKL signaling axis. In the canonical pathway, activation of RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3 leads to the formation of a "necrosome" complex. RIPK3 then phosphorylates MLKL (Mixed Lineage Kinase Domain-Like), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell lysis. While the precise molecular link between this compound-induced autophagic stress and the activation of the RIPK1/RIPK3 necrosome has not been fully elucidated, this pathway represents the established mechanism for executing necroptotic cell death.
Caption: Proposed mechanism of this compound induced necroptosis via autophagic stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Effects of this compound on Cellular Processes
| Cell Line | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| MEFs (GFP-LC3) | 10 µM | 6 hours | Induction of GFP-LC3 puncta | |
| A549 (GFP-LC3) | 10 µM | 6 hours | Induction of GFP-LC3 puncta | |
| MEFs | 10 µM | 6 hours | Induction of Atg16L1 puncta | |
| HeLa | 10 µM | 48 hours | Potent cytotoxicity (IC50 ≈ 5 µM) |
| MEFs | 10 µM | 1-6 hours | Time-dependent inhibition of p-S6 | |
Table 2: Modulation of Key Signaling Proteins by this compound
| Protein Target | Cell Line | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|---|
| Phospho-S6 | MEFs, HeLa | 10 µM | 6 hours | Suppression | |
| Phospho-p70S6K | MEFs | 10 µM | 1-6 hours | Suppression | |
| Phospho-4E-BP1 | MEFs | 10 µM | 1-6 hours | Suppression | |
| LC3-II | MEFs | 10 µM | 6 hours | Increased levels |
| SQSTM1/p62 | MEFs | 10 µM | 0-20 hours | Accumulation over time | |
Key Experimental Protocols
Protocol: Validation of this compound Induced Necroptosis
This workflow outlines the steps to confirm that cell death induced by this compound occurs via necroptosis.
Caption: Experimental workflow to validate this compound induced necroptosis.
Protocol: Immunoblotting for Necroptosis Markers
-
Cell Culture and Treatment: Plate cells (e.g., HT-29 or L929) to achieve 70-80% confluency. Treat cells with this compound (e.g., 10 µM) and relevant inhibitors (e.g., Necrostatin-1, 30 µM) for the desired time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-RIPK1, anti-p-MLKL, anti-MLKL, anti-RIPK3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol: Cell Viability by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells in a multi-well plate as described above.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Propidium Iodide (PI) solution (final concentration 1 µg/mL). For distinguishing from apoptosis, co-stain with Annexin V-FITC.
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer. Necroptotic cells will be positive for PI (and typically also for Annexin V) due to compromised membrane integrity.
-
Data Analysis: Quantify the percentage of PI-positive cells in each treatment group. A significant reduction in PI-positive cells in the presence of Necrostatin-1 but not the pan-caspase inhibitor Z-VAD-FMK is indicative of necroptosis.
Conclusion and Future Directions
This compound represents a unique chemical probe that induces cell death by creating a state of severe autophagic stress. Its dual ability to initiate autophagy while simultaneously preventing its completion leads to the accumulation of dysfunctional autophagosomes and triggers necroptosis. This mechanism provides a novel strategy for inducing cell death, particularly in cancer cells that may be resistant to traditional apoptotic stimuli.
Future research should focus on elucidating the precise molecular sensors that detect this compound-induced autophagic stress and translate this signal into the activation of the RIPK1/RIPK3 necrosome. Confirming the direct phosphorylation of RIPK1, RIPK3, and MLKL following this compound treatment is a critical next step. Furthermore, in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound or its analogs as anti-cancer agents.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Cytotoxic Effects of AMDE-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core foundational research surrounding the cytotoxic effects of AMDE-1 (Autophagy Modulator with Dual Effect-1). This compound is a novel small molecule that has demonstrated potent and preferential cytotoxicity against cancer cells, marking it as a compound of significant interest for oncological drug development.[1][2] This document outlines the dual-function mechanism of action of this compound, summarizes key quantitative data from foundational studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exhibits a unique dual mechanism that both initiates and inhibits the autophagic process, leading to profound autophagic stress and subsequent cancer cell death.[1][2] Initially, this compound activates autophagy through the AMPK-mTORC1-ULK1 signaling pathway.[1] Concurrently, it impairs the degradation phase of autophagy by inducing lysosomal dysfunction, characterized by a reduction in lysosome acidity and proteolytic activity. This dual action results in the accumulation of non-degraded autophagosomes, leading to a form of programmed cell death known as necroptosis. Notably, this compound's induction of autophagy is independent of the MAP kinase, JNK, and oxidative stress signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the cytotoxic effects of this compound on various cancer cell lines.
Table 1: Dose-Dependent Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Treatment Duration | Key Findings | Reference |
| HeLa | 48 hours | This compound induced cell death in a dose-dependent manner. | |
| HCT116 (colon cancer) | 48 hours | Showed significant cell death with this compound treatment. Necrostatin-1, but not z-VAD-fmk, was able to block this compound induced cell death, indicating necroptosis. | |
| U251 (glioma) | Not specified | This compound demonstrated cytotoxic effects. | |
| CCD-18Co (normal colon) | 48 hours | This compound showed preferential cytotoxicity to cancer cells (HCT116) over normal cells. |
Table 2: Key Experimental Concentrations and Conditions
| Experiment | Cell Line(s) | This compound Concentration | Incubation Time | Key Observation | Reference |
| Autophagy Induction (GFP-LC3 puncta) | MEFs, A549 | 10 µM | 6 hours | Significant increase in GFP-LC3 puncta formation. | |
| mTORC1 Signaling Inhibition | MEFs, HeLa | 10 µM | 6 hours | Suppression of S6 phosphorylation. | |
| AMPK Activation | MEFs | 10 µM | Time-dependent (effect seen at 1 hour) | Increased phosphorylation of AMPK at Thr172. | |
| Autophagic Flux Inhibition | MEFs | 10 µM | 20 hours | Accumulation of endogenous LC3. | |
| Cytotoxicity Assay | HeLa | Various doses | 48 hours | Dose-dependent increase in cell death. | |
| Necroptosis Inhibition | HCT116 | 2.5 µM (this compound), 40 µM (necrostatin-1) | 48 hours | Necrostatin-1 significantly reduced this compound-induced cell death. |
Experimental Protocols
This section details the methodologies for the key experiments cited in the foundational research on this compound.
Cell Culture and Reagents
-
Cell Lines: Murine embryonic fibroblasts (MEFs), HeLa, HCT116, A549, and CCD-18Co cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was further diluted in the culture medium to the desired final concentrations for experiments.
High-Throughput Screening for Autophagy Modulators
The initial identification of this compound was performed using a high-content screening assay based on the translocation of GFP-LC3 to autophagosomes.
-
Cell Seeding: MEFs stably expressing GFP-LC3 were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a library of small molecules, including this compound, for a specified period.
-
Image Acquisition: Automated fluorescence microscopy was used to capture images of the GFP-LC3 signal in the treated cells.
-
Image Analysis: An image analysis algorithm was employed to quantify the formation of GFP-LC3 puncta, which are indicative of autophagosome formation.
Immunoblotting
Western blotting was used to analyze the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
-
Cell Lysis: Cells were treated with this compound at the indicated concentrations and time points, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phosphorylated S6, phosphorylated AMPK, LC3, and other target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Death Assay
Cell viability and the mechanism of cell death were assessed using standard assays.
-
Cell Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours.
-
Viability Measurement: Cell viability was quantified using assays such as the MTT assay or by measuring ATP levels.
-
Necroptosis Inhibition: To determine the mode of cell death, HCT116 cells were co-treated with this compound and either the pan-caspase inhibitor z-VAD-fmk or the necroptosis inhibitor necrostatin-1. Cell death was then measured as described above.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the foundational research on this compound's cytotoxic effects.
References
Methodological & Application
Application Notes and Protocols: AMDE-1 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMDE-1 (Autophagy Modulator with Dual Effect-1) is a small molecule that has garnered interest in cancer research due to its unique dual-action mechanism. It functions as both an inducer of autophagy and an inhibitor of autophagic flux.[1][2] This dual role leads to the accumulation of autophagosomes and lysosomal dysfunction, ultimately promoting cancer cell death through mechanisms such as necroptosis.[1][2] These characteristics make this compound a compelling compound for investigation in oncology drug development.
This document provides detailed application notes and protocols for studying the effects of this compound on cancer cell lines, including its mechanism of action, and methods for assessing its impact on cell viability, signaling pathways, and autophagy.
Mechanism of Action
This compound exerts its effects on cancer cells through a two-pronged mechanism:
-
Induction of Autophagy: this compound activates autophagy through the AMP-activated protein kinase (AMPK) signaling pathway.[1] Activated AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. This releases the Unc-51 like autophagy activating kinase 1 (ULK1) complex from mTORC1's inhibitory control, initiating the formation of autophagosomes.
-
Inhibition of Autophagic Flux: Simultaneously, this compound impairs lysosomal function. It disrupts lysosomal acidity and the activity of lysosomal proteases. This inhibition of lysosomal degradation prevents the fusion of autophagosomes with lysosomes to form autolysosomes, leading to a build-up of non-degraded autophagic vesicles and cellular stress.
This combined action of autophagy induction and blockade of its final degradation step results in potent cytotoxicity, preferentially affecting cancer cells over non-transformed cells.
Signaling Pathway
The primary signaling cascade modulated by this compound is the AMPK-mTOR-ULK1 pathway, a central regulator of cellular metabolism and autophagy.
Quantitative Data
The available quantitative data on the cytotoxic effects of this compound is currently limited. The following table summarizes the reported relative half-maximal effective concentration (EC50) values. Further studies are required to establish a comprehensive profile of this compound's potency across a broader range of cancer cell lines.
| Cell Line | Cell Type | EC50 (µM) | Reference |
| HCT116 | Human Colon Carcinoma | 1.3 | |
| CCD-18Co | Normal Human Colon Fibroblasts | 2.6 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
References
Application Notes and Protocols for AMDE-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AMDE-1, a novel small molecule that uniquely modulates autophagy. This compound possesses a dual functionality; it initiates autophagy through the AMPK-mTOR-ULK1 signaling pathway while concurrently inhibiting the degradation phase of autophagy by impairing lysosomal function.[1][2][3] This dual-action mechanism can lead to autophagic stress and subsequent cell death, making this compound a compound of interest for cancer therapy research.[1][3]
Mechanism of Action
This compound induces autophagy by activating AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). This inhibition of mTORC1 leads to the activation of UNC-51-like autophagy activating kinase 1 (ULK1), a key initiator of the autophagy process.
Simultaneously, this compound impairs lysosomal function, which is crucial for the final degradation step of autophagy. This impairment is characterized by a reduction in lysosomal acidity and proteolytic activity, although it does not appear to block the fusion of autophagosomes with lysosomes. The net effect is an accumulation of autophagosomes and autophagic substrates, leading to cellular stress and, in many cancer cell lines, necroptotic cell death.
Signaling Pathway Visualization
Caption: this compound induced autophagy signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: Recommended Concentrations for In Vitro Studies
| Parameter | Cell Line | Concentration | Duration | Reference |
| Autophagy Induction | MEFs, HeLa | 10 µM | 6 hours | |
| Autophagic Flux Inhibition | MEFs | 10 µM | 20 hours | |
| Cytotoxicity (EC50) | HeLa | ~2.5 µM | 48 hours | |
| Cytotoxicity (EC50) | HCT116 | ~2.5 µM | 48 hours |
Table 2: Effects of this compound on Protein Phosphorylation and Levels
| Target Protein | Effect | Cell Line | Treatment | Reference |
| S6 (mTORC1 target) | Decreased Phosphorylation | MEFs, HeLa | 10 µM this compound, 6 hours | |
| p70S6 Kinase | Decreased Phosphorylation | MEFs | 10 µM this compound, 1-6 hours | |
| 4E-BP1 | Decreased Phosphorylation | MEFs | 10 µM this compound, 1-6 hours | |
| ULK1 (Ser555) | Increased Phosphorylation | MEFs | 10 µM this compound, time-dependent | |
| ULK1 (Ser757) | Decreased Phosphorylation | MEFs | 10 µM this compound, time-dependent | |
| LC3-II | Increased Levels | MEFs, A549 | 10 µM this compound, 6 hours | |
| SQSTM1/p62 | Increased Levels | MEFs | 10 µM this compound, 6-20 hours |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 1: Induction of Autophagy and Assessment by LC3 Puncta Formation
This protocol is designed to visualize the induction of autophagy by monitoring the formation of GFP-LC3 puncta.
Workflow Diagram:
Caption: Workflow for GFP-LC3 puncta formation assay.
Materials:
-
Cells stably expressing GFP-LC3 (e.g., MEFs, A549)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
The following day, treat the cells with 10 µM this compound or an equivalent volume of DMSO as a vehicle control. Incubate for 6 hours at 37°C.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta in this compound treated cells compared to the control indicates autophagy induction.
Protocol 2: Analysis of Autophagic Flux by Western Blot
This protocol assesses the dual effect of this compound on autophagy induction and lysosomal inhibition by measuring the levels of LC3-II and p62/SQSTM1.
Workflow Diagram:
Caption: Western blot workflow for autophagic flux analysis.
Materials:
-
Cell line of interest (e.g., MEFs)
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with 10 µM this compound for various time points (e.g., 0, 6, 20 hours).
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in both LC3-II and p62 levels over time is indicative of autophagy induction coupled with blocked autophagic degradation.
Protocol 3: Cell Viability Assay
This protocol measures the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 50 µM) in triplicate for 48 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the EC50 value.
Concluding Remarks
This compound is a valuable tool for studying the intricate processes of autophagy. Its dual mechanism of action provides a unique approach to inducing autophagic stress, which can be leveraged for therapeutic strategies, particularly in oncology. The protocols outlined above provide a foundation for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
AMDE-1: A Dual-Function Modulator for Probing Autophagic Flux
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. Autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation, is a dynamic process that requires precise measurement. AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that serves as a unique tool for studying autophagic flux by simultaneously inducing autophagy and inhibiting its final degradation step.[1][2][3] This dual activity leads to a significant accumulation of autophagosomes, providing a robust and measurable readout for autophagy induction.[2]
Mechanism of Action
This compound exhibits a bimodal mechanism of action on the autophagy pathway.[1]
-
Induction of Autophagy: this compound initiates autophagy by activating AMP-activated protein kinase (AMPK). This activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. The inhibition of mTORC1 results in the activation of the ULK1 complex, a crucial step for the initiation of autophagosome formation. This induction is dependent on the core autophagy machinery, including Atg5, and leads to the recruitment of Atg16L1 to the pre-autophagosomal membrane and the subsequent lipidation of LC3 (LC3-I to LC3-II).
-
Inhibition of Autophagic Flux: Concurrently, this compound impairs the degradative capacity of lysosomes. It achieves this by reducing lysosomal acidity and inhibiting the activity of lysosomal proteases, such as cathepsin B. Importantly, this compound does not appear to block the fusion of autophagosomes with lysosomes. This inhibition of lysosomal function leads to the accumulation of undigested autophagosomes, a key feature that can be exploited for studying autophagic flux.
Visualizing the Dual Action of this compound
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.
Caption: Signaling pathway of this compound's dual action on autophagy.
Caption: General experimental workflow for studying autophagic flux with this compound.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments demonstrating the effects of this compound.
Table 1: Effect of this compound on LC3 Puncta Formation and Lipidation
| Cell Line | Treatment (Concentration, Time) | Metric | Result | Reference |
| A549, MEFs | This compound (10 µM, 6h) | GFP-LC3 Puncta | Significant Increase | |
| Atg5 KO MEFs | This compound (10 µM, 6h) | GFP-LC3 Puncta | No Increase | |
| MEFs | This compound (10 µM, 20h) | Endogenous LC3-II Levels | Increased | |
| MEFs | This compound (10 µM) + Chloroquine (40 µM), 20h | Endogenous LC3-II Levels | No further increase compared to this compound alone |
Table 2: Effect of this compound on Autophagic Substrate and Lysosomal Function
| Cell Line | Treatment (Concentration, Time) | Metric | Result | Reference |
| MEFs | This compound (10 µM, 0-20h) | SQSTM1/p62 Levels | Time-dependent Increase | |
| MEFs | EBSS +/- this compound (10 µM) | Long-lived Protein Degradation | Inhibited degradation | |
| HeLa | This compound (10 µM, 6h or 20h) | Lysosomal Acidity (Acridine Orange/LysoTracker Red) | No significant change | |
| - | - | Cathepsin B Enzymatic Activity | Significantly Reduced | |
| - | - | Cathepsin D Enzymatic Activity | Slightly Decreased |
Experimental Protocols
Protocol 1: Analysis of Autophagy Induction by GFP-LC3 Puncta Formation
This protocol is used to visualize the accumulation of autophagosomes.
Materials:
-
Cells stably expressing GFP-LC3 (e.g., A549, MEFs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
The next day, treat the cells with 10 µM this compound or vehicle control (DMSO) in complete medium for 6 hours.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell in at least 50 cells per condition. An increase in the number of puncta indicates autophagosome accumulation.
Protocol 2: Immunoblotting for LC3 and p62/SQSTM1
This protocol assesses the conversion of LC3-I to LC3-II and the accumulation of the autophagy substrate p62.
Materials:
-
Cells of interest (e.g., MEFs, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chloroquine (optional, as a control for flux blockade)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with 10 µM this compound for the desired time (e.g., 6, 12, or 20 hours). For a control of autophagic flux inhibition, treat cells with 40 µM chloroquine for the same duration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels with this compound treatment indicates induction of autophagy coupled with a blockage in degradation.
Protocol 3: Long-Lived Protein Degradation Assay
This "gold standard" assay measures the overall autophagic degradation capacity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Labeling medium: Methionine/Cysteine-free medium supplemented with dialyzed FBS and [³H]-leucine
-
Chase medium: Complete medium supplemented with excess unlabeled methionine and cysteine
-
Earle's Balanced Salt Solution (EBSS) for starvation
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a 12-well plate.
-
Label cells with [³H]-leucine in labeling medium for 24-48 hours to label long-lived proteins.
-
Wash the cells and incubate in chase medium for 18-24 hours to allow for the degradation of short-lived proteins.
-
Wash the cells and incubate in EBSS (to induce autophagy) with or without 10 µM this compound for 6 hours.
-
Collect the medium (TCA-soluble fraction) and lyse the cells (TCA-precipitable fraction).
-
Precipitate the protein in the medium with cold TCA.
-
Measure the radioactivity in both the TCA-soluble (degraded protein) and TCA-precipitable (intact protein) fractions using a scintillation counter.
-
Calculate the percentage of long-lived protein degradation. A decrease in degradation with this compound treatment indicates impaired autophagic flux.
Protocol 4: Assessment of Lysosomal Function
This protocol assesses the impact of this compound on lysosomal acidity.
Materials:
-
HeLa cells or other suitable cell line
-
Complete cell culture medium
-
This compound
-
LysoTracker Red DND-99 (50 ng/ml) or Acridine Orange (1 µg/ml)
-
Ammonium chloride (20 mM, as a positive control for lysosomal neutralization)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes.
-
Treat cells with 10 µM this compound for 6 or 20 hours. Treat a control group with 20 mM ammonium chloride for 2 hours.
-
Thirty minutes before imaging, add LysoTracker Red or Acridine Orange to the medium.
-
Replace the medium with live-cell imaging medium.
-
Visualize the cells using a fluorescence microscope. A decrease in red fluorescence indicates a loss of lysosomal acidity. This compound is reported to not significantly alter the fluorescence of these dyes.
This compound is a powerful chemical probe for investigating the intricacies of autophagic flux. Its unique dual ability to induce autophagy while simultaneously impairing lysosomal degradation provides a clear and amplified signal of autophagosome accumulation. The protocols outlined above provide a framework for utilizing this compound to quantify autophagic induction and flux in various cellular contexts, making it an invaluable tool for researchers in basic science and drug discovery. The cytotoxic effects of this compound, particularly in cancer cells, also suggest its potential for exploration in therapeutic applications.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing AMDE-1 to Induce Autophagic Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a critical cellular process for maintaining homeostasis by degrading and recycling cellular components. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that uniquely modulates autophagy by both inducing its initiation and inhibiting its degradative final step. This dual mechanism leads to the accumulation of autophagosomes and subsequent autophagic stress, ultimately triggering cell death, particularly in cancer cells.[1][2][3] This document provides detailed application notes and experimental protocols for researchers utilizing this compound to study and induce autophagic stress.
Introduction
This compound was identified through a high-content screen for modulators of autophagy.[1][3] It initiates autophagy in a canonical, Atg5-dependent manner. The mechanism of induction involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. This leads to the activation of the ULK1 complex, a critical initiator of autophagosome formation.
Concurrently, this compound impairs autophagic flux by inhibiting lysosomal function. This is achieved through a reduction in lysosomal acidity and proteolytic activity, which hinders the degradation of autophagosomes and their contents. The blockage of the final degradation step, coupled with the initial induction of autophagy, results in a significant accumulation of autophagosomes, leading to a state of "autophagic stress" and eventual cell death through necroptosis. This dual functionality makes this compound a potent tool for studying the consequences of impaired autophagic clearance and a potential therapeutic agent for diseases like cancer.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HeLa | Cytotoxicity | 1.1 (EC50) | 48 | Induction of dose-dependent cell death. | |
| U251 (glioma), HCT116 (colon cancer), HL60 (erythroleukemia) | Cytotoxicity | 2.5 | 48 | Significant cell death induced. | |
| MEFs (Mouse Embryonic Fibroblasts) | mTORC1 Signaling | 10 | 1 | Inhibition of p70S6 kinase and 4E-BP1 phosphorylation. | |
| MEFs, HeLa | S6 Phosphorylation | 10 | 6 | Suppression of S6 phosphorylation. | |
| MEFs | p62/SQSTM1 Accumulation | 10 | 6 | Detectable increase in p62 levels. | |
| A549, MEFs | Atg16L1 Puncta Formation | 10 | 6 | Increased Atg16L1 puncta, comparable to rapamycin. |
Table 2: Effect of this compound on Lysosomal Function
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HeLa | Lysosomal Acidity (Acridine Orange/LysoTracker Red) | 10 | 6, 20 | Reduction in lysosomal acidity. | |
| HeLa | Cathepsin B and D Activity | 10 | 20 | Significant reduction in matured cathepsin B levels and enzymatic activity; slight decrease in cathepsin D activity. | |
| HeLa | EGFR Degradation | 10 | 0-4.5 | Inhibition of EGF receptor degradation. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the dual mechanism of this compound in modulating autophagy.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AMDE-1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that has demonstrated potent cytotoxic effects, preferentially against cancer cells.[1][2] Its unique mechanism of action, involving both the activation of autophagy and the inhibition of lysosomal degradation, leads to autophagic stress and ultimately, necroptotic cell death.[1][2] This dual functionality makes this compound a compelling candidate for combination therapies, potentially sensitizing cancer cells to other anti-cancer agents and overcoming resistance mechanisms.
These application notes provide a framework for researchers to explore the synergistic potential of this compound in combination with various cancer therapies. Due to the limited availability of published data on this compound in combination regimens, this document offers generalized protocols and theoretical frameworks based on its known mechanism of action.
Mechanism of Action of this compound
This compound induces autophagy through the activation of AMPK, which in turn inhibits the mTORC1 signaling pathway, a key negative regulator of autophagy.[1] This leads to the activation of the ULK1 complex and the initiation of autophagosome formation. Concurrently, this compound impairs lysosomal function by reducing lysosomal acidity and proteolytic activity, thereby blocking the final degradation step of autophagy. This results in the accumulation of non-degraded autophagosomes, leading to cellular stress and necroptosis.
Rationale for Combination Therapies
The induction of autophagy is a known mechanism of resistance to various cancer therapies, including chemotherapy and targeted therapy. By inhibiting the final degradative stage of autophagy, this compound could potentially abrogate this resistance mechanism and enhance the efficacy of other anti-cancer agents.
Combination with Chemotherapy
Many chemotherapeutic agents induce cellular stress and damage, which can trigger protective autophagy in cancer cells, thereby limiting the efficacy of the treatment.
-
Hypothesis: this compound, by blocking the late stages of autophagy, will prevent the clearance of damaged organelles and proteins induced by chemotherapy, leading to an accumulation of cellular damage and enhanced synergistic cytotoxicity.
-
Potential Combinations:
-
Doxorubicin: A DNA-damaging agent that is known to induce autophagy.
-
Paclitaxel: A microtubule-stabilizing agent that can also induce autophagy.
-
Combination with Targeted Therapy
Targeted therapies often inhibit specific signaling pathways crucial for cancer cell survival and proliferation. As with chemotherapy, cancer cells can adapt by upregulating autophagy to survive the targeted insult.
-
Hypothesis: this compound will enhance the efficacy of targeted therapies by blocking the autophagic escape mechanism.
-
Potential Combinations:
-
mTOR Inhibitors (e.g., Everolimus): While this compound inhibits mTORC1 via AMPK, combining it with a direct mTOR inhibitor could lead to a more profound and sustained blockade of this pathway.
-
BRAF/MEK Inhibitors (for BRAF-mutant melanoma): Resistance to these inhibitors often involves the activation of autophagy.
-
PARP Inhibitors: These agents are effective in cancers with DNA repair deficiencies. Combining with this compound could potentially enhance cell death by preventing the clearance of damaged DNA.
-
Combination with Immunotherapy
The interplay between autophagy and the immune system is complex. Autophagy within cancer cells can influence their immunogenicity, and modulating this process could potentially enhance the efficacy of immunotherapies.
-
Hypothesis: The accumulation of cellular contents and stress induced by this compound may increase the immunogenicity of cancer cells, making them more susceptible to immune-mediated killing, which could be augmented by immune checkpoint inhibitors.
-
Potential Combinations:
-
Anti-PD-1/PD-L1 Antibodies: By blocking immune checkpoints, these antibodies unleash the anti-tumor activity of T cells. This compound might enhance this by making tumor cells "more visible" to the immune system.
-
Experimental Protocols
The following are generalized protocols for evaluating the synergistic effects of this compound in combination with other anti-cancer agents in vitro and in vivo.
In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically, additively, or antagonistically with another anti-cancer agent.
1. Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
This compound
-
Combination drug (e.g., doxorubicin, paclitaxel)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
2. Protocol:
-
Single-Agent IC50 Determination:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat cells with a serial dilution of this compound and the combination drug separately.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Measure cell viability and calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
-
Combination Assay (Checkerboard Method):
-
Prepare a matrix of drug concentrations in a 96-well plate, with serial dilutions of this compound along the rows and the combination drug along the columns. Concentrations should bracket the IC50 values.
-
Seed cells into the plate and incubate.
-
Measure cell viability.
-
-
Data Analysis:
-
Calculate the Combination Index (CI) using software such as CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Mechanistic In Vitro Assays
Objective: To elucidate the cellular mechanisms underlying the observed synergistic effects.
1. Western Blotting for Autophagy and Apoptosis Markers:
-
Treat cells with this compound, the combination drug, and the combination at synergistic concentrations.
-
Lyse cells and perform Western blotting for proteins such as LC3-I/II, p62, cleaved PARP, and cleaved Caspase-3. An increase in the LC3-II/LC3-I ratio and p62 accumulation would confirm autophagy inhibition, while increased cleaved PARP and Caspase-3 would indicate apoptosis.
2. Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as described above.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
3. Autophagic Flux Assay (e.g., with tandem fluorescent-tagged LC3):
-
Utilize cells stably expressing a tandem mRFP-GFP-LC3 construct.
-
Treat cells and visualize under a fluorescence microscope. The accumulation of red-only puncta (autolysosomes) is indicative of successful autophagic flux, whereas the accumulation of yellow puncta (autophagosomes) suggests a blockage in degradation, which would be expected with this compound treatment.
In Vivo Combination Studies
Objective: To evaluate the anti-tumor efficacy and safety of this compound in combination with another anti-cancer agent in an animal model.
1. Materials:
-
Immunocompromised or syngeneic mice
-
Cancer cells for tumor implantation
-
This compound and combination drug formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
2. Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the proposed experiments.
Table 1: In Vitro Single-Agent Cytotoxicity
| Cell Line | Drug | IC50 (µM) after 72h |
| Example: HeLa | This compound | Enter experimental value |
| Doxorubicin | Enter experimental value | |
| Example: MCF-7 | This compound | Enter experimental value |
| Paclitaxel | Enter experimental value |
Table 2: In Vitro Combination Synergy
| Cell Line | Combination | Combination Index (CI) at Fa 0.5 | Interpretation |
| Example: HeLa | This compound + Doxorubicin | Enter experimental value | Synergistic/Additive/Antagonistic |
| Example: MCF-7 | This compound + Paclitaxel | Enter experimental value | Synergistic/Additive/Antagonistic |
| (Fa 0.5 = Fraction affected 0.5, i.e., 50% inhibition) |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Enter experimental value | - |
| This compound Alone | Enter experimental value | Calculate |
| Drug X Alone | Enter experimental value | Calculate |
| This compound + Drug X | Enter experimental value | Calculate |
Conclusion
This compound's unique dual mechanism of action presents a rational basis for its use in combination with a wide range of cancer therapies. The protocols and frameworks provided in these application notes are intended to guide researchers in the preclinical evaluation of this compound combination strategies. Rigorous in vitro and in vivo studies are essential to validate these hypotheses and to identify the most promising combinations for further development. The ultimate goal is to leverage the unique properties of this compound to enhance therapeutic outcomes for cancer patients.
References
Measuring Lysosomal Dysfunction Induced by AMDE-1: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a critical cellular process responsible for the degradation and recycling of cellular components via the lysosome.[1][2][3] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1][2] Small molecule modulators of autophagy are valuable tools for studying this pathway and hold therapeutic potential. AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that uniquely exhibits a dual function: it induces autophagy while simultaneously impairing lysosomal degradation. This dual activity leads to autophagic stress and ultimately, cell death, making this compound a compound of interest for cancer therapy.
This compound initiates autophagy through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). However, its inhibitory effect on the lysosome is characterized by a reduction in lysosomal acidity and proteolytic activity. This application note provides detailed protocols to measure the lysosomal dysfunction caused by this compound, focusing on three key assays: LysoTracker staining to assess lysosomal pH, Magic Red™ Cathepsin B assay for proteolytic activity, and LAMP1 immunofluorescence to visualize lysosomal membranes.
Signaling Pathway of this compound Action
This compound's dual effect on autophagy is mediated through a specific signaling cascade. It activates AMPK, which in turn inhibits mTORC1, a master regulator of cell growth and an inhibitor of autophagy. The inhibition of mTORC1 leads to the activation of ULK1, a kinase that initiates the formation of the autophagosome. Concurrently, this compound directly or indirectly impacts the lysosome, leading to a decrease in its acidic internal pH and a reduction in the activity of key lysosomal proteases like Cathepsin B. This impairment of lysosomal function prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo, resulting in the accumulation of autophagosomes and cellular stress.
References
AMDE-1 Treatment in Murine Embryonic Fibroblasts (MEFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Autophagy Modulator with Dual Effect-1 (AMDE-1) on murine embryonic fibroblasts (MEFs). The following sections detail the dual functionality of this compound in modulating autophagy, summarize key quantitative data, and provide detailed protocols for relevant experiments.
Introduction
This compound is a novel small molecule, 2-[5,7-bis(trifluoromethyl)[1][2]naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile, identified through a high-content screen for chemical modulators of autophagy.[1] In MEFs, this compound exhibits a unique dual mechanism of action. It initiates autophagy through the activation of the AMPK-mTOR-ULK1 signaling pathway.[1][3] Simultaneously, it impairs autophagic flux by inhibiting lysosomal degradation. This dual effect leads to an accumulation of autophagosomes and can ultimately induce autophagic stress and necroptotic cell death.
Mechanism of Action
This compound's primary mode of action involves two key cellular processes:
-
Autophagy Induction: this compound activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). The inhibition of mTORC1 leads to the activation of the ULK1 complex, a critical step in the initiation of autophagy. This induction is dependent on the core autophagy machinery, as it is absent in Atg5 knockout MEFs.
-
Lysosomal Function Inhibition: Despite inducing the formation of autophagosomes, this compound disrupts their degradation by impairing lysosomal function. This is achieved by reducing lysosomal acidity and proteolytic activity, which hinders the fusion of autophagosomes with lysosomes and the subsequent breakdown of their cargo. This leads to the accumulation of autophagic vesicles and substrates like SQSTM1/p62.
The net result of this compound treatment is an initial induction of autophagy followed by a blockage of the final degradation step, leading to cellular stress.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on MEFs.
Table 1: Effect of this compound on Autophagy Induction in MEFs
| Treatment | Duration | GFP-LC3 Puncta per Cell (Mean ± SD) | LC3-II/LC3-I Ratio (Fold Change) | Atg16L1 Puncta per Cell (Mean ± SD) |
| Control (CM) | 6 h | < 5 | 1.0 | < 5 |
| This compound (10 µM) | 6 h | > 30 | Increased | > 20 |
| Rapamycin (1 µM) | 6 h | > 25 | Not specified | > 15 |
***p < 0.001 compared to control. Data extracted from experiments on wild-type MEFs.
Table 2: Effect of this compound on Autophagic Flux in MEFs
| Treatment | Duration | SQSTM1/p62 Level (Fold Change vs. t=0) | Long-lived Protein Degradation (% Inhibition) |
| This compound (10 µM) | 0-20 h | Increased over time | Inhibited degradation induced by starvation, rapamycin, or carbamazepine |
| Chloroquine (CQ, 40 µM) | 20 h | Increased | Inhibited starvation-induced degradation |
Data indicates that this compound, similar to the lysosomotropic agent chloroquine, leads to an accumulation of the autophagy substrate p62 and inhibits protein degradation, confirming a blockage in autophagic flux.
Signaling Pathways and Experimental Workflows
dot
Caption: this compound Signaling Pathway in MEFs.
dot
Caption: Experimental Workflow for this compound Treatment in MEFs.
Experimental Protocols
Protocol 1: GFP-LC3 Puncta Formation Assay
This protocol is used to visualize the formation of autophagosomes.
Materials:
-
Wild-type MEFs stably expressing GFP-LC3
-
Atg5 knockout (KO) MEFs stably expressing GFP-LC3 (as a negative control)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 µM final concentration)
-
Rapamycin (1 µM, positive control)
-
Control medium (CM)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing MEFs (wild-type and Atg5 KO) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing this compound (10 µM), rapamycin (1 µM), or control medium.
-
Incubate the cells for 6 hours at 37°C in a CO2 incubator.
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation.
Protocol 2: Immunoblotting for Autophagy Markers and Signaling Proteins
This protocol is used to quantify the levels of key proteins involved in autophagy and related signaling pathways.
Materials:
-
Wild-type MEFs
-
This compound (10 µM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3, anti-SQSTM1/p62, anti-phospho-S6 ribosomal protein, anti-S6 ribosomal protein, anti-phospho-AMPKα, anti-AMPKα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed MEFs in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (10 µM) for the desired time points (e.g., 1, 6, 20 hours). Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy induction and blocked flux, respectively. A decrease in p-S6 and an increase in p-AMPK confirm pathway engagement.
Protocol 3: Long-Lived Protein Degradation Assay
This assay measures the rate of degradation of long-lived proteins, a key function of autophagy.
Materials:
-
MEFs
-
Complete medium
-
Labeling medium: Leucine-free medium supplemented with [3H]leucine.
-
Chase medium: Complete medium supplemented with an excess of unlabeled leucine.
-
Starvation medium (EBSS)
-
This compound (10 µM)
-
Chloroquine (CQ, 10 µM, as a control for inhibited degradation)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed MEFs in 24-well plates.
-
Label the cells by incubating them in labeling medium for 24 hours to incorporate [3H]leucine into cellular proteins.
-
Wash the cells and incubate in chase medium for 18-24 hours to allow for the degradation of short-lived proteins.
-
After the chase period, replace the medium with fresh complete medium or starvation medium (EBSS) containing the test compounds (this compound, CQ).
-
Incubate for the desired time (e.g., 6 or 16 hours).
-
At the end of the incubation, collect the medium. Precipitate the protein in the medium with TCA.
-
Lyse the cells in the wells.
-
Measure the radioactivity in the TCA-soluble fraction of the medium (degraded protein) and in the cell lysate (undegraded protein) using a scintillation counter.
-
Calculate the percentage of long-lived protein degradation. A decrease in degradation in this compound treated cells compared to control indicates inhibition of autophagic flux.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-stranded RNA-activated protein kinase-dependent pathway mediating stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
Application of AMDE-1 in Studying Atg5-Dependent Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of cellular components via the lysosome. A key protein in the canonical autophagy pathway is Autophagy Related 5 (Atg5), which is essential for the formation of the autophagosome. The study of Atg5-dependent autophagy often requires tools to modulate this pathway. AMDE-1 (Autophagy Modulator with Dual Effect-1) is a novel small molecule that serves as a unique tool for investigating Atg5-dependent autophagy.[1][2][3] It possesses a dual function: it induces the initial stages of autophagy in an Atg5-dependent manner while simultaneously inhibiting the final degradative step within the lysosome.[1][2] This dual activity leads to a significant accumulation of autophagosomes, making it a valuable compound for studying the dynamics of autophagosome formation and the role of Atg5.
Mechanism of Action
This compound's mechanism of action is twofold:
-
Induction of Autophagy Initiation (Atg5-Dependent): this compound triggers the canonical autophagy pathway by activating AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy. Inhibition of mTORC1 leads to the activation of the ULK1 complex, which is crucial for the initiation of autophagosome formation. This initiation process is strictly dependent on the presence of Atg5, which, in conjunction with Atg12 and Atg16L1, facilitates the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a key marker of the autophagosome membrane.
-
Inhibition of Autophagic Flux: Concurrently, this compound impairs the degradative capacity of the lysosome. It achieves this by reducing lysosomal acidity and inhibiting the activity of lysosomal proteases. This blockage of the final stage of autophagy prevents the fusion of autophagosomes with lysosomes to form autolysosomes and the subsequent degradation of their contents. The result is a pronounced accumulation of autophagosomes and autophagic substrates like p62/SQSTM1.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of autophagy.
Table 1: Effect of this compound on GFP-LC3 Puncta Formation
| Cell Line | Treatment (10 µM this compound, 6h) | % of Cells with GFP-LC3 Puncta (Mean ± SD) | Fold Change vs. Control |
| WT MEFs | Control | ~5% | - |
| WT MEFs | This compound | ~40% | ~8 |
| Atg5 KO MEFs | Control | <5% | - |
| Atg5 KO MEFs | This compound | <5% | ~1 |
| A549 | Control | ~10% | - |
| A549 | This compound | ~50% | ~5 |
Data are approximated from graphical representations in Li et al., 2015.
Table 2: Effect of this compound on Autophagy-Related Protein Levels
| Cell Line | Treatment (10 µM this compound) | Time (h) | Protein Level Change (vs. Control) |
| MEFs | This compound | 20 | LC3-II: Significant Increase |
| MEFs | This compound | 8 | p62/SQSTM1: ~2.5-fold increase |
| MEFs | This compound | 20 | p62/SQSTM1: ~3.5-fold increase |
Data are approximated from graphical representations in Li et al., 2015.
Experimental Protocols
Protocol 1: Analysis of Atg5-Dependent Autophagosome Formation using GFP-LC3 Puncta Assay
This protocol is designed to visualize and quantify the accumulation of autophagosomes in an Atg5-dependent manner using cells stably expressing GFP-LC3.
Materials:
-
Wild-type (WT) and Atg5 knockout (KO) Mouse Embryonic Fibroblasts (MEFs) stably expressing GFP-LC3
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed WT and Atg5 KO GFP-LC3 MEFs onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 10 µM this compound or vehicle control (DMSO) for 6 hours in complete culture medium.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell or the percentage of cells with a significant number of puncta (e.g., >5 puncta/cell). A significant increase in GFP-LC3 puncta in WT cells treated with this compound, but not in Atg5 KO cells, indicates Atg5-dependent autophagosome formation.
Protocol 2: Western Blot Analysis of LC3 Lipidation and p62 Accumulation
This protocol assesses the effect of this compound on the biochemical markers of autophagy, LC3-I to LC3-II conversion, and the accumulation of the autophagic substrate p62.
Materials:
-
WT and Atg5 KO MEFs
-
Complete culture medium
-
This compound (10 mM stock in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed WT and Atg5 KO MEFs in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 10 µM this compound or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in LC3-II/LC3-I ratio and p62 levels relative to the loading control. An increase in both LC3-II and p62 levels upon this compound treatment in WT cells, but not in Atg5 KO cells (for LC3-II), confirms the induction of autophagy and blockage of autophagic flux in an Atg5-dependent manner.
Visualizations
References
- 1. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AMDE-1 Technical Support Center: Optimizing Autophagy Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using AMDE-1 to induce and study autophagy. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in modulating autophagy? A1: this compound is a dual-function molecule. It initiates autophagy by activating the AMPK-mTOR-ULK1 signaling pathway.[1][2][3][4][5] Specifically, this compound activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). This inhibition of mTORC1 leads to the activation of ULK1, a key kinase that triggers the formation of autophagosomes. However, this compound also impairs autophagic flux by inhibiting the degradation phase. It achieves this by reducing lysosomal acidity and proteolytic activity, thereby suppressing general lysosome function.
Q2: How does this compound's dual function affect common autophagy markers like LC3-II and p62/SQSTM1? A2: Due to its dual mechanism, this compound treatment leads to the accumulation of both LC3-II and p62/SQSTM1. The induction phase increases the conversion of LC3-I to lipidated LC3-II, which is recruited to autophagosome membranes. Simultaneously, the inhibition of lysosomal degradation prevents the breakdown of these autophagosomes and their cargo, including the receptor protein p62/SQSTM1. Therefore, an increase in both markers is an expected outcome of successful this compound treatment.
Q3: Is this compound cytotoxic? A3: Yes, this compound can be cytotoxic, particularly at higher concentrations and over longer incubation periods (e.g., 48 hours). The accumulation of non-degraded cellular material and lysosomal dysfunction can lead to autophagic stress and ultimately trigger cell death through necroptosis. It is preferentially cytotoxic to cancer cells. Researchers should perform a dose-response curve to determine the optimal, non-toxic concentration for their specific cell line and experimental timeframe.
Q4: Can I measure autophagic flux using standard lysosomal inhibitors with this compound? A4: Measuring autophagic flux with this compound using standard inhibitors like chloroquine or bafilomycin A1 is not straightforward. Since this compound itself inhibits lysosomal degradation, co-treatment with another lysosomal inhibitor may not show the typical additive effect on LC3-II accumulation that is used to quantify flux. For instance, one study found that the level of LC3-II in cells treated with both this compound and chloroquine was no higher than in cells treated with this compound alone after 20 hours. Using a tandem fluorescent reporter like mRFP-GFP-LC3 is a more suitable method to monitor flux, as it can distinguish between neutral autophagosomes (yellow puncta) and acidic autolysosomes (red puncta).
Troubleshooting Guide
Issue 1: No significant increase in LC3-II is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can be cell-type dependent.
-
Solution: Perform a dose-response experiment. While 10 µM is a commonly cited concentration, your cell line may require a different concentration. Test a range from 1 µM to 20 µM.
-
-
Possible Cause 2: Insufficient Treatment Time. The effect of this compound on autophagy markers is time-dependent.
-
Solution: Conduct a time-course experiment. Effects on mTORC1 signaling can be seen as early as 1 hour, while LC3-II and p62 accumulation may be more robust at later time points (e.g., 6, 12, or 20 hours).
-
-
Possible Cause 3: Atg5-Deficiency. this compound induces autophagy in an Atg5-dependent manner.
-
Solution: Verify that your cell line expresses essential autophagy genes like Atg5. Use an Atg5 knockout cell line as a negative control to confirm the specificity of the effect.
-
Issue 2: Both LC3-II and p62 levels increase. Is the experiment working?
-
Explanation: Yes, this is the expected outcome. This compound not only induces the formation of autophagosomes (increasing LC3-II) but also inhibits their degradation in lysosomes. This blockage of autophagic flux causes the accumulation of autophagic substrates, such as p62. This dual effect is a key characteristic of this compound.
Issue 3: Significant cell death is observed in the culture.
-
Possible Cause: this compound Induced Cytotoxicity. Prolonged exposure or high concentrations of this compound can trigger necroptotic cell death.
-
Solution 1: Reduce the concentration of this compound. Determine the EC50 for your cell line and work at concentrations below this value for autophagy studies.
-
Solution 2: Shorten the incubation time. Assess autophagy markers at earlier time points before the onset of significant cell death.
-
Solution 3: If studying the cell death mechanism, consider co-treatment with necrostatin-1 to see if it rescues the phenotype.
-
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Treatment
| Cell Line(s) | This compound Concentration | Treatment Duration | Key Assays Performed | Observed Effects | Reference(s) |
| MEFs, HeLa, A549 | 10 µM | 6 hours | Western Blot (LC3, p-S6), GFP-LC3 Puncta, Atg16L1 Puncta | Increased LC3-II, increased GFP-LC3 puncta, suppression of S6 phosphorylation, increased Atg16L1 puncta. | |
| MEFs | 10 µM | 0-20 hours | Western Blot (LC3, p62) | Time-dependent increase in LC3-II and p62, indicating flux inhibition. | |
| HEK-293A | 10 µM | 6 hours | mRFP-GFP-LC3 Fluorescence Microscopy | Accumulation of yellow (autophagosome) puncta, indicating impaired fusion/degradation. | |
| HCT116, HeLa | Various (Dose-Response) | 48 hours | Cell Death Assay | Dose-dependent cytotoxicity. |
Experimental Protocols
Protocol: Induction and Analysis of Autophagy using this compound
1. Cell Culture and Seeding: a. Culture your chosen cell line (e.g., HeLa, MEF) under standard conditions. b. Seed cells onto appropriate plates (e.g., 6-well plates for Western blot, glass-bottom dishes for microscopy) to reach 60-70% confluency on the day of the experiment.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., starting with 10 µM). c. Controls: Always include the following controls:
- Negative Control: Vehicle (DMSO) treated cells.
- Positive Control (Induction): Cells treated with a known autophagy inducer like Rapamycin (1 µM) or starvation medium (EBSS). d. Aspirate the old medium from the cells and replace it with the this compound containing medium or control medium. e. Incubate the cells for the desired duration (e.g., 6 hours).
3. Sample Collection and Lysis (for Western Blot): a. Place the culture plate on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 10-30 minutes. e. Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
4. Western Blot Analysis: a. Denature protein lysates by boiling with Laemmli sample buffer. b. Separate proteins using SDS-PAGE (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with primary antibodies against LC3 and p62/SQSTM1. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control. e. Incubate with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. f. Analysis: Quantify the band intensities. An increase in the ratio of LC3-II to LC3-I (or LC3-II to the loading control) and an increase in p62 levels indicate successful modulation by this compound.
5. Fluorescence Microscopy (for GFP-LC3 Puncta): a. For cells stably expressing GFP-LC3, treat them as described in Step 2 on glass-bottom dishes or coverslips. b. After incubation, wash the cells with PBS. c. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. d. Wash again with PBS and mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI). e. Visualize the cells using a fluorescence microscope. f. Analysis: Count the number of GFP-LC3 dots (puncta) per cell. A significant increase in the number of puncta in this compound treated cells compared to the vehicle control indicates autophagy induction.
Mandatory Visualizations
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 4. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting AMDE-1 insolubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of AMDE-1, focusing on overcoming challenges related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Autophagy Modulator with Dual Effect-1) is a small molecule that acts as a dual-function autophagy modulator. It initiates autophagy by activating the AMPK-mTOR-ULK1 signaling pathway.[1][2] Simultaneously, it inhibits the later stages of autophagy by impairing lysosomal function, which includes reducing lysosomal acidity.[1][2] This dual effect can lead to the accumulation of autophagosomes and cellular stress, ultimately inducing necroptosis, a form of programmed cell death, particularly in cancer cells.[1]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the cause?
A2: Precipitation of this compound in cell culture media is likely due to its low aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium, the compound can "crash out" of solution if its solubility limit is exceeded. This phenomenon is often referred to as "solvent shock."
Q3: What is the recommended solvent and stock concentration for this compound?
A3: The recommended solvent for preparing an this compound stock solution is Dimethyl Sulfoxide (DMSO). A common stock concentration is 10 mM.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of 0.5% DMSO is tolerated by many cell lines, but it is highly recommended to keep it at or below 0.1% to ensure minimal impact on cellular functions. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.
Q5: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A5: Several strategies can be employed to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.1%).
-
Use a Step-wise Dilution Method: Instead of adding the concentrated DMSO stock directly into the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media.
-
Pre-warm the Culture Medium: Always add the this compound stock solution to a culture medium that has been pre-warmed to 37°C.
-
Gentle Mixing: Add the this compound stock solution dropwise while gently swirling or vortexing the culture medium to ensure rapid and uniform dispersion.
Troubleshooting Guide
This guide provides a structured approach to resolving issues with this compound insolubility.
Table 1: Troubleshooting this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate immediately after adding this compound stock to media | - this compound concentration exceeds its solubility limit in the final medium.- "Solvent shock" from rapid dilution. | - Lower the final concentration of this compound.- Use a step-wise dilution protocol (see Experimental Protocols).- Add the DMSO stock solution slowly to pre-warmed (37°C) media while gently mixing. |
| Media becomes cloudy or precipitate forms over time in the incubator | - The compound is unstable in the aqueous environment at 37°C.- Interaction with media components (e.g., salts, proteins). | - Determine the stability of this compound in your specific media (see Protocol for Assessing Compound Stability).- Consider using serum-free media for the initial dilution step if serum proteins are suspected to cause precipitation. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation.- Non-uniform suspension of the precipitate. | - Ensure a homogenous solution is prepared before adding to cells.- Visually inspect the media for any signs of precipitation before each experiment.- If precipitation is unavoidable at the desired concentration, consider alternative formulation strategies (though this is an advanced approach). |
| Cell toxicity observed even at low this compound concentrations | - Cytotoxicity from the precipitate itself.- High final DMSO concentration. | - Ensure the final DMSO concentration is below the toxic level for your cell line (perform a DMSO toxicity curve).- Confirm that the observed toxicity is due to the soluble this compound and not the physical presence of precipitate. |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 415.72 g/mol )
-
Anhydrous, sterile DMSO
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 4.157 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals to ensure the compound is completely dissolved.
-
Visually inspect the solution to confirm there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media (Step-wise Method)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with or without serum)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
In a sterile conical tube, add 990 µL of pre-warmed complete media.
-
Add 10 µL of the 10 mM this compound stock solution to the 990 µL of media to create a 100 µM intermediate dilution.
-
Gently vortex the intermediate dilution.
-
In a separate sterile conical tube containing 9 mL of pre-warmed complete media, add the 1 mL of the 100 µM intermediate dilution.
-
Invert the tube several times to ensure thorough mixing. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Protocol 3: Cell Viability (MTT) Assay for this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including a vehicle control (media with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Protocol 4: Measurement of Lysosomal pH using a Fluorescent Probe
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
LysoSensor™ Green DND-189 or a similar ratiometric lysosomal pH probe
-
Live-cell imaging buffer
-
This compound working solution
-
Confocal or fluorescence microscope
Procedure:
-
Load the cells with the lysosomal pH probe according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.
-
Wash the cells with a live-cell imaging buffer to remove any excess dye.
-
Acquire baseline fluorescence images of the cells.
-
Treat the cells with the desired concentration of this compound or a vehicle control.
-
Acquire fluorescence images at different time points after treatment.
-
To obtain a standard curve for pH calibration, treat a separate set of probe-loaded cells with buffers of known pH in the presence of an ionophore like nigericin.
-
Analyze the fluorescence intensity ratios (for ratiometric probes) of the lysosomes in the captured images.
-
Compare the fluorescence ratios of the treated cells to the standard curve to determine the change in lysosomal pH.
Visualizations
Caption: this compound signaling pathway in autophagy modulation.
Caption: Workflow for troubleshooting this compound precipitation.
References
How to mitigate off-target effects of AMDE-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of AMDE-1 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-function chemical that modulates autophagy. Its primary on-target effect is the induction of autophagy through the activation of the AMPK-mTOR-ULK1 signaling pathway.[1][2][3] this compound activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[1][2] This inhibition of mTORC1 leads to the activation of ULK1, a key kinase that initiates the formation of autophagosomes.
Q2: What are the known off-target effects of this compound?
The principal off-target effect of this compound is the impairment of lysosomal function. While it initiates autophagy, it also inhibits the degradation phase of the autophagic process. This is characterized by a reduction in lysosomal acidity and proteolytic activity, leading to a decrease in autophagic flux. This lysosomal dysfunction can result in the accumulation of autophagosomes and cellular stress, potentially leading to cell death.
Q3: How can I distinguish between the on-target (autophagy induction) and off-target (lysosomal impairment) effects of this compound in my experiments?
To differentiate between the intended autophagy induction and the unintended lysosomal impairment, a combination of assays is recommended. You can monitor the initiation of autophagy by observing the formation of LC3 puncta or measuring the conversion of LC3-I to LC3-II. To assess the off-target effects, you can measure autophagic flux and lysosomal function. A decrease in autophagic flux, despite an increase in autophagosome numbers, is a key indicator of lysosomal impairment.
Troubleshooting Guides
Issue 1: Observing increased LC3-II levels but no degradation of autophagy substrates (e.g., p62/SQSTM1).
This is a classic indication of impaired autophagic flux, a known off-target effect of this compound. The increase in LC3-II signifies the formation of autophagosomes (on-target effect), but the lack of p62 degradation suggests that these autophagosomes are not being efficiently cleared by lysosomes (off-target effect).
Mitigation Strategies:
-
Perform an Autophagic Flux Assay: Use a tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3). In this system, autophagosomes will fluoresce both green and red. Upon fusion with lysosomes, the acidic environment quenches the EGFP signal, and only the red fluorescence from mCherry remains (autolysosomes). An accumulation of yellow puncta (merged green and red) with a lack of red-only puncta confirms a blockage in autophagic flux.
-
Lysosomal Re-acidification: Attempt to rescue the lysosomal dysfunction by promoting re-acidification. While specific reagents for this compound-induced impairment are not yet established, you can explore the use of compounds known to restore lysosomal pH.
-
Use a Structurally Unrelated Autophagy Inducer: As a positive control for autophagic flux, use an alternative autophagy inducer that acts through the same pathway but does not impair lysosomal function, such as rapamycin.
Issue 2: Unexpected or widespread cytotoxicity observed at concentrations intended for autophagy induction.
The dual effects of this compound on autophagy induction and lysosomal degradation can lead to significant cellular stress and, ultimately, cell death, which may be an undesired off-target effect in your experimental system.
Mitigation Strategies:
-
Dose-Response and Time-Course Experiments: Determine the minimal concentration and shortest exposure time of this compound that is sufficient to induce the desired on-target effect (autophagy initiation) with minimal cytotoxicity.
-
Cell Viability Assays: Run parallel cell viability assays (e.g., MTT, trypan blue exclusion) to correlate the observed phenotype with cell death.
-
Alternative Autophagy Inducers: Utilize other inducers of the AMPK-mTOR-ULK1 pathway, such as AICAR (an AMPK activator) or Torin 1 (an mTOR inhibitor), to confirm that the desired phenotype is due to autophagy induction and not a consequence of this compound's specific off-target toxicity.
Data Presentation
Table 1: Comparison of Autophagy Modulators Acting on the AMPK-mTOR-ULK1 Pathway
| Compound | Primary Target(s) | On-Target Effect | Known Off-Target Effects |
| This compound | AMPK (activator), mTORC1 (indirect inhibitor) | Induces autophagy initiation | Impairs lysosomal function, reduces autophagic flux |
| Rapamycin | mTORC1 (inhibitor) | Induces autophagy initiation | Potential for other off-target effects on mTORC2 at high concentrations or with prolonged treatment |
| AICAR | AMPK (activator) | Induces autophagy initiation | Can affect other AMP-sensitive enzymes |
| Compound C | AMPK (inhibitor) | Inhibits autophagy | Can inhibit other kinases |
Experimental Protocols
Protocol 1: Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3
Objective: To quantitatively assess the on-target (autophagosome formation) and off-target (lysosomal fusion and degradation) effects of this compound.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells of interest at an appropriate density in a glass-bottom dish suitable for fluorescence microscopy.
-
Transfect the cells with a plasmid encoding a tandem fluorescent-tagged LC3 protein (e.g., ptfLC3, mCherry-EGFP-LC3) using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
Treatment:
-
Treat the transfected cells with this compound at the desired concentration.
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Positive control for autophagy induction with normal flux (e.g., Rapamycin).
-
Positive control for flux inhibition (e.g., Bafilomycin A1 or Chloroquine).
-
-
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope equipped with lasers for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm) excitation.
-
Acquire images at different time points after treatment.
-
-
Image Analysis:
-
Quantify the number of EGFP-positive (autophagosomes) and mCherry-positive/EGFP-negative (autolysosomes) puncta per cell.
-
An increase in yellow puncta (EGFP and mCherry colocalization) without a corresponding increase in red-only puncta in this compound treated cells indicates a blockage in autophagic flux.
-
Protocol 2: Lysosomal Function Assay using LysoTracker
Objective: To directly assess the off-target effect of this compound on lysosomal acidification.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Treat cells with this compound at various concentrations and for different durations.
-
Include a vehicle control and a positive control for lysosomal de-acidification (e.g., Bafilomycin A1).
-
-
LysoTracker Staining:
-
In the last 30-60 minutes of the treatment period, add a LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at the manufacturer's recommended concentration.
-
Incubate the cells under normal culture conditions.
-
-
Fluorescence Measurement:
-
Wash the cells with fresh, pre-warmed medium.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using a fluorescence microscope.
-
-
Data Analysis:
-
A decrease in LysoTracker fluorescence intensity in this compound treated cells compared to the vehicle control indicates a loss of lysosomal acidity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound, illustrating its on-target and off-target effects.
Caption: Troubleshooting workflow to dissect on-target and off-target effects of this compound.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating AMDE-1 Experiments: A Guide to Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AMDE-1 (Autophagy Modulator with Dual Effect-1). This compound is a unique small molecule that both induces autophagy and impairs lysosomal degradation, which can lead to complex and sometimes unexpected experimental outcomes.[1][2] This guide will help you interpret your results and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual function. It initiates autophagy by activating the AMPK-mTOR-ULK1 signaling pathway. Simultaneously, it inhibits the later stages of autophagy by impairing lysosomal function, which includes reducing lysosomal acidity and proteolytic activity. This leads to an accumulation of autophagosomes.[1][2][3]
Q2: I'm observing an increase in LC3-II levels after this compound treatment. Does this confirm successful autophagy induction?
A2: An increase in LC3-II is an expected outcome of this compound treatment and indicates the formation of autophagosomes. However, due to this compound's inhibitory effect on lysosomal degradation, this increase also reflects a blockage in autophagic flux. Therefore, while it confirms the initiation of autophagy, it does not represent a complete and successful autophagic cycle.
Q3: Why is the level of p62/SQSTM1, an autophagy substrate, increasing with this compound treatment?
A3: The accumulation of p62/SQSTM1 is a key indicator of impaired autophagic degradation. This compound's inhibition of lysosomal function prevents the breakdown of autophagosomes and their contents, including p62. An increase in p62 alongside an increase in LC3-II is a characteristic result of this compound's dual-action mechanism.
Q4: Is this compound expected to cause cell death? If so, by what mechanism?
A4: Yes, this compound can induce cell death. The accumulation of non-degraded cellular material and lysosomal dysfunction can lead to autophagic stress, which in turn can trigger necroptosis, a form of programmed necrosis. This compound has been shown to be preferentially cytotoxic to cancer cells.
Troubleshooting Guide
This section addresses specific unexpected results you may encounter during your this compound experiments.
| Unexpected Result | Potential Cause | Suggested Action |
| No increase in GFP-LC3 puncta | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for your cell line. 2. Cell Line Resistance: Some cell lines may be less sensitive to this compound. 3. Incorrect Assay Timing: The incubation time may be too short. | 1. Perform a dose-response experiment to determine the optimal concentration (typically around 10 µM). 2. Test different cell lines to find a responsive model. 3. Conduct a time-course experiment (e.g., 6, 12, 20 hours) to identify the optimal treatment duration. |
| Decreased cell viability is lower than expected | 1. Inaccurate Cell Viability Assay: The chosen assay may not be suitable for your experimental conditions. 2. This compound Degradation: Improper storage or handling of the this compound stock solution. | 1. Consider using an alternative cell viability assay, such as the MTS assay. 2. Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. |
| Inconsistent Western blot results for autophagy markers (LC3, p62) | 1. Issues with Antibody Quality: The primary antibodies may lack specificity or sensitivity. 2. Problems with Sample Preparation: Inconsistent protein loading or phosphatase/protease activity during lysis. | 1. Validate your antibodies using positive and negative controls. 2. Use a reliable loading control and ensure your lysis buffer contains appropriate inhibitors. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours). Include a vehicle-only control.
-
MTS Addition: Add 10% MTS reagent to each well and incubate for an additional 2 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Normalize the results to the untreated control cells to determine the percentage of cell viability.
Immunoblotting for Autophagy Markers
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing this compound's Mechanism and Experimental Logic
To further clarify the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a troubleshooting workflow.
Caption: this compound's dual-action signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
Technical Support Center: Refining Protocols for Long-Term AMDE-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMDE-1 in long-term experimental protocols. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their experiments.
Troubleshooting Guides
This section addresses potential problems in a question-and-answer format to facilitate rapid problem-solving during long-term this compound treatment.
| Issue Category | Question | Potential Cause(s) | Suggested Solution(s) |
| Cell Viability & Cytotoxicity | Q1: Significant cell death is observed at early time points in a long-term experiment. | - Vehicle Toxicity: The solvent used for this compound (e.g., DMSO) may be at a toxic concentration. - Inappropriate this compound Concentration: The initial concentration of this compound may be too high for the specific cell line under long-term exposure. - Cell Health: The initial cell culture may have been unhealthy or at a suboptimal confluency. | - Vehicle Control: Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.5% for DMSO). Run a vehicle-only control for the entire duration of the experiment. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-lethal concentration for long-term treatment. - Cell Culture Quality Control: Use cells in the exponential growth phase and ensure they are free from contamination. |
| Q2: My negative control (vehicle-treated) cells are showing decreased viability over time. | - Nutrient Depletion: The culture medium may be depleted of essential nutrients during prolonged incubation. - Contamination: Low-level microbial contamination can lead to gradual cell death. - Suboptimal Culture Conditions: Issues with the incubator (e.g., temperature or CO2 fluctuations) can affect long-term cell health. | - Media Changes: Implement a regular media refreshment schedule (e.g., every 2-3 days), replenishing with fresh medium containing the appropriate concentration of this compound or vehicle. - Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination. Regularly test cell cultures for mycoplasma. - Incubator Monitoring: Regularly monitor and calibrate the incubator to ensure stable temperature and CO2 levels. | |
| Autophagy & Lysosomal Function | Q3: I am not observing the expected accumulation of autophagosomes with long-term this compound treatment. | - Sub-optimal this compound Concentration: The concentration of this compound may be insufficient to induce autophagy in your cell line over the long term. - Cell Line Resistance: The specific cell line may be resistant to this compound-induced autophagy. - Assay Timing: The time point of analysis may not be optimal for observing peak autophagosome accumulation. | - Concentration Optimization: Test a range of this compound concentrations to find the optimal dose for your specific cell line and experimental duration. - Positive Controls: Use a known autophagy inducer (e.g., rapamycin) as a positive control to ensure the autophagic machinery is functional in your cells. - Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing autophagosome accumulation. |
| Q4: How can I confirm that the observed increase in autophagosomes is due to blockage of autophagic flux and not just increased induction? | - Dual Mechanism of this compound: this compound is known to both induce autophagy and inhibit lysosomal degradation, leading to the accumulation of autophagosomes.[1] | - Autophagic Flux Assay: Perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A lack of further increase in LC3-II levels in the presence of the inhibitor suggests a blockage of the flux. | |
| Experimental Variability | Q5: I am observing high variability between replicate experiments. | - Inconsistent Cell Seeding: Uneven cell seeding can lead to variability in cell number and response to treatment. - Inaccurate Drug Dilutions: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. - Incomplete Reagent Mixing: Failure to properly mix reagents can result in uneven exposure of cells to the compound. | - Consistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. - Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment. - Thorough Mixing: Gently but thoroughly mix all reagents after addition to the culture wells. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for long-term this compound treatment?
A1: A common starting concentration for short-term treatment is 10 μM.[1] However, for long-term studies, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. This will help identify a concentration that induces the desired autophagic effects without causing excessive cytotoxicity over the extended treatment period.
Q2: How often should I change the media during a long-term this compound experiment?
A2: For long-term experiments, it is recommended to refresh the media every 2-3 days. This ensures that the cells have adequate nutrients and that the concentration of this compound remains consistent. When changing the media, replace the old media with fresh media containing the appropriate concentration of this compound.
Q3: What morphological changes should I expect to see in cells treated with this compound long-term?
A3: Due to its dual mechanism of inducing autophagy and inhibiting lysosomal function, you may observe an increase in the number of intracellular vesicles, which are likely autophagosomes.[1] Depending on the cell line and the concentration of this compound, you may also observe signs of cellular stress or cytotoxicity over time.
Q4: How can I store this compound?
A4: this compound is typically stored as a stock solution at -20°C or -80°C.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q5: What is the primary mechanism of action of this compound?
A5: this compound has a dual function. It induces autophagy by activating the AMPK-mTOR-ULK1 pathway. Simultaneously, it inhibits autophagic flux by impairing lysosomal function, leading to a reduction in lysosomal acidity and proteolytic activity. This combined effect results in autophagic stress and can lead to cell death, potentially through necroptosis.
Experimental Protocols
Autophagic Flux Assay with this compound
This protocol is designed to measure autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not result in over-confluence at the end of the experiment. Allow cells to attach overnight.
-
Treatment:
-
Treat cells with this compound at the desired concentration.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the lysosomal inhibitor alone.
-
-
Cell Lysis:
-
At the end of the treatment period, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control (actin or tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Analysis: Quantify the band intensities for LC3-II and p62, and normalize them to the loading control. An increase in LC3-II and p62 levels with this compound treatment, and no further significant increase in the presence of a lysosomal inhibitor, indicates a blockage of autophagic flux.
Visualizations
Caption: Signaling pathway of this compound, illustrating its dual effect on autophagy.
Caption: A general experimental workflow for long-term this compound treatment and monitoring.
References
Addressing variability in AMDE-1 experimental outcomes
Disclaimer: The information provided here is based on a hypothetical molecule, AMDE-1 (Advanced Modulator of Downstream Effector-1), for illustrative purposes, as no specific public data exists for a compound with this designation. The experimental protocols, data, and troubleshooting advice are representative of what would be expected for a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to a downstream blockade of cell proliferation and survival signals.
Q2: In which cell lines has this compound shown efficacy? A2: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines with activating mutations in the RAS/RAF pathway, such as A375 (melanoma, BRAF V600E) and HCT116 (colorectal cancer, KRAS G13D). See the data summary table for specific IC50 values.
Q3: What is the recommended solvent and storage condition for this compound? A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used for in vivo studies? A4: Yes, this compound has shown good oral bioavailability and tolerability in preclinical animal models. A recommended formulation for oral gavage is 0.5% methylcellulose with 0.2% Tween 80. Please refer to specific in vivo protocols for detailed dosing and administration guidelines.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered signaling. Use cells within 10 passages of thawing from a validated stock. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will affect results. Optimize and maintain a consistent seeding density for your cell line. |
| Reagent Quality | Degradation of this compound stock solution. Prepare fresh aliquots from powder or use a new vial. Ensure DMSO quality is high and anhydrous. |
| Assay Incubation Time | Insufficient or excessive incubation time with this compound can shift IC50 values. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Issue 2: No or Weak Inhibition of Downstream p-ERK Levels
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration used may be too low. Perform a dose-response experiment, typically ranging from 1 nM to 10 µM, to confirm the effective concentration. |
| Incorrect Timing for Lysate Collection | Peak inhibition of p-ERK is transient. Collect cell lysates at earlier time points (e.g., 1, 2, 4, and 6 hours) post-treatment to capture the maximal effect. |
| Poor Antibody Quality | The antibodies for p-ERK or total ERK may be of poor quality or used at a suboptimal dilution. Validate your antibodies using a known positive control (e.g., cells stimulated with EGF or PMA). |
| Presence of Drug Efflux Pumps | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of this compound. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help diagnose this issue. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound (72-hour incubation)
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 15.2 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 11.4 |
| MCF-7 | Breast Cancer | PIK3CA E545K | > 10,000 |
| HeLa | Cervical Cancer | Wild-type RAS/RAF | > 10,000 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| Solubility in DMSO | > 50 mM |
| Solubility in PBS (pH 7.4) | < 1 µM |
| LogP | 3.8 |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 A375 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel, run, and then transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (1:1000), total ERK1/2 (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 A375 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells (final concentrations ranging from 0.1 nM to 50 µM). Include a "no-cell" blank and a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot a dose-response curve to calculate the IC50 value.
Visualizations
Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1/2.
Caption: Experimental workflow for determining this compound IC50 using an MTT assay.
Caption: Troubleshooting flowchart for variable this compound experimental results.
How to control for AMDE-1's dual effect in experiments
Welcome to the technical support center for AMDE-1. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving this compound, with a focus on controlling for its dual effects on autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Autophagy Modulator with Dual Effect-1) is a small molecule that uniquely possesses a dual function in the autophagy pathway.[1][2] It both activates the initiation of autophagy and inhibits the final degradation step.[1][2]
-
Autophagy Induction: this compound initiates autophagy by activating AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[3] This leads to the activation of the ULK1 complex, a key step in the formation of autophagosomes.
-
Autophagic Flux Inhibition: Simultaneously, this compound impairs the function of lysosomes by reducing their acidity and proteolytic activity. This prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents, a process known as autophagic flux.
Q2: What is the "dual effect" of this compound and why is it important to control for in experiments?
The dual effect refers to this compound's simultaneous induction of autophagosome formation and inhibition of their degradation. This is critical because simply measuring the number of autophagosomes (e.g., via GFP-LC3 puncta) can be misleading. An accumulation of autophagosomes could be interpreted as strong autophagy induction, but with this compound, it is actually a combination of induction and a blockage in the degradation pathway. Failure to control for this dual effect can lead to misinterpretation of experimental results regarding the role of autophagy in a particular cellular process.
Q3: How does this compound's mechanism differ from other common autophagy modulators like rapamycin or chloroquine?
This compound's dual action distinguishes it from other modulators.
-
Rapamycin: Induces autophagy by inhibiting mTORC1 but does not directly inhibit lysosomal function.
-
Chloroquine (CQ): Inhibits autophagy by raising lysosomal pH, thereby blocking autophagic flux, but it does not induce the initial stages of autophagy through the AMPK-mTORC1 pathway. this compound combines aspects of both types of modulators, making it a unique tool for studying autophagic stress.
Troubleshooting Guide
Issue: I see a massive increase in GFP-LC3 puncta after this compound treatment. How do I know if this is due to autophagy induction or a block in degradation?
This is the central challenge when working with this compound. An increase in GFP-LC3 puncta alone is insufficient to determine the status of the autophagy pathway.
Solution: You must perform an autophagic flux assay. The gold standard is the tandem fluorescent-tagged LC3 (tfLC3) assay, which uses a protein (e.g., mRFP-GFP-LC3) that fluoresces yellow (co-localization of red and green) in neutral pH environments like autophagosomes and red only in the acidic environment of autolysosomes (where the GFP signal is quenched).
-
Interpretation:
-
An increase in both yellow and red puncta indicates an induction of autophagy with functional flux.
-
An accumulation of only yellow puncta with little to no red puncta indicates a block in autophagic flux, as autophagosomes are not fusing with lysosomes. With this compound, you would expect to see a significant accumulation of yellow puncta.
-
Issue: My Western blot results for LC3-II are difficult to interpret.
An increase in the lipidated form of LC3 (LC3-II) can signify either increased autophagosome formation or decreased degradation.
Solution: To clarify your Western blot results, you should perform an LC3 turnover assay. This involves treating your cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.
-
Experimental Logic: If this compound is only inducing autophagy, adding a lysosomal inhibitor will cause a further accumulation of LC3-II. However, since this compound itself is a lysosomal inhibitor, co-treatment with another lysosomal inhibitor may not result in a significant additive effect on LC3-II levels compared to this compound alone. A more informative experiment is to compare the time-course of LC3-II and p62/SQSTM1 accumulation.
Issue: I want to study the early, autophagy-inducing effects of this compound before the lysosomal inhibition becomes dominant. How can I design my experiment for this?
Solution: Time-course experiments are key to dissecting the dual effects of this compound. The induction of autophagy via AMPK and mTORC1 inhibition is an early event, while the consequences of lysosomal dysfunction accumulate over time.
-
Recommended Experimental Design:
-
Short Time Points (e.g., 1-6 hours): At these early time points, you are more likely to observe the signaling events associated with autophagy induction. Look for phosphorylation changes in AMPK and downstream targets of mTORC1 (like S6 kinase).
-
Longer Time Points (e.g., 6-24 hours): At later time points, the effects of lysosomal inhibition, such as the accumulation of the autophagy substrate p62/SQSTM1, will become more pronounced.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the foundational study on this compound by Li et al. (2015). Note that specific IC50/EC50 values for autophagy induction and lysosomal inhibition have not been reported and should be determined empirically in your experimental system.
Table 1: Experimental Concentrations and Incubation Times for this compound
| Parameter | Cell Line(s) | Concentration | Incubation Time | Observed Effect | Reference |
| Autophagy Induction | A549, MEFs | 10 µM | 6 hours | Increased GFP-LC3 and Atg16L1 puncta formation. | |
| mTORC1 Inhibition | MEFs, HeLa | 10 µM | 1-6 hours | Decreased phosphorylation of S6, p70S6K, and 4E-BP1. | |
| AMPK Activation | MEFs | 10 µM | 1-6 hours | Increased phosphorylation of AMPK and ULK1 (Ser555). | |
| Autophagic Flux Block | HEK-293A | 10 µM | 6 hours | Accumulation of yellow (autophagosome) vs. red (autolysosome) puncta in tfLC3 assay. | |
| p62/SQSTM1 Accumulation | MEFs | 10 µM | Up to 20 hours | Time-dependent increase in p62 protein levels. | |
| Lysosomal De-acidification | HeLa | 10 µM | 6-20 hours | Reduced staining with LysoTracker Red. | |
| Cytotoxicity | HCT116 | Varies | 48 hours | EC50 = 1.9 µM |
Table 2: Expected Outcomes of Key Experiments to Dissect this compound's Dual Effect
| Experiment | Expected Outcome with this compound | Interpretation |
| tfLC3 (mRFP-GFP-LC3) Assay | Significant increase in yellow puncta (GFP+/RFP+), minimal increase in red-only puncta (GFP-/RFP+). | Induction of autophagosome formation with a block in their maturation into autolysosomes. |
| p62/SQSTM1 Western Blot | Time-dependent accumulation of p62 protein. | Inhibition of autophagic degradation. |
| LysoTracker Staining | Decreased fluorescence intensity compared to control. | Impaired lysosomal acidification. |
| Phospho-AMPK/Phospho-S6K Western Blot (Short Time Course) | Increased p-AMPK, decreased p-S6K. | Activation of the autophagy-inducing signaling pathway. |
Visualizing this compound's Mechanism and Experimental Design
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual mechanism of this compound: autophagy induction and lysosomal inhibition.
Experimental Workflow to Dissect the Dual Effect
This workflow guides researchers in selecting the appropriate assays to distinguish between autophagy induction and flux inhibition.
Caption: Workflow for dissecting this compound's dual effects using time-course analysis.
Logic Diagram for Interpreting Autophagy Assays
This diagram provides a logical framework for interpreting the results of key autophagy assays when studying a compound like this compound.
Caption: Interpreting autophagy assay results to differentiate induction vs. flux inhibition.
Key Experimental Protocols
Protocol 1: Autophagic Flux Analysis using Tandem Fluorescent-Tagged LC3 (tfLC3)
This protocol allows for the direct visualization of autophagosome accumulation versus their maturation into autolysosomes.
Materials:
-
Cells stably or transiently expressing an mRFP-GFP-LC3 (or similar tandem-tag) construct.
-
Complete culture medium and starvation medium (e.g., EBSS).
-
This compound stock solution.
-
Fluorescence microscope with appropriate filters for GFP and RFP.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Seed cells expressing tfLC3 on coverslips or in imaging-compatible plates. Allow cells to adhere and reach 60-70% confluency.
-
Treat cells with 10 µM this compound or vehicle control for the desired time (e.g., 6 hours). Include a positive control for flux (e.g., starvation) and a negative control (e.g., 40 µM Chloroquine).
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and mount coverslips onto slides with mounting medium containing DAPI for nuclear staining.
-
Acquire images using a fluorescence microscope, capturing GFP, RFP, and DAPI channels.
-
Analysis:
-
Count the number of yellow (GFP+/RFP+) puncta per cell, representing autophagosomes.
-
Count the number of red-only (GFP-/RFP+) puncta per cell, representing autolysosomes.
-
An increase in yellow puncta with no corresponding increase in red puncta indicates a block in autophagic flux.
-
Protocol 2: Assessment of Lysosomal Acidity with LysoTracker Red
This protocol measures the integrity of the lysosomal acidic compartment, which is disrupted by this compound.
Materials:
-
Live cells cultured on imaging-compatible plates.
-
LysoTracker Red DND-99 (stock solution, e.g., 1 mM in DMSO).
-
Pre-warmed complete culture medium.
-
This compound stock solution.
-
Fluorescence microscope.
Procedure:
-
Treat cells with 10 µM this compound or vehicle control for the desired time (e.g., 6 to 20 hours).
-
During the last 30 minutes of the this compound treatment, prepare the LysoTracker working solution. Dilute the LysoTracker Red stock to a final concentration of 50-75 nM in pre-warmed culture medium.
-
Remove the medium containing this compound and add the LysoTracker working solution to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Replace the loading solution with fresh pre-warmed medium.
-
Immediately image the live cells using a fluorescence microscope with a rhodamine or Texas Red filter set.
-
Analysis: Quantify the mean fluorescence intensity of LysoTracker staining per cell. A significant decrease in intensity in this compound-treated cells compared to controls indicates a loss of lysosomal acidity.
Protocol 3: Analysis of AMPK/mTORC1 Signaling by Western Blot
This protocol assesses the early signaling events induced by this compound.
Materials:
-
Cell culture reagents.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents.
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with 10 µM this compound or vehicle control for short time points (e.g., 0, 1, 3, 6 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Clear lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to manufacturer's recommendations.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash extensively with TBST and detect the signal using an ECL kit and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each target. An increase in the p-AMPK/AMPK ratio and a decrease in the p-S6/S6 ratio indicate activation of the intended autophagy induction pathway.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Autophagic Flux with AMDE-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AMDE-1 to study autophagy. This compound is a compound with a dual effect on autophagy, which presents unique challenges in accurately measuring autophagic flux. This guide will help you navigate these challenges, interpret your data correctly, and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in measuring autophagic flux with this compound?
A1: The primary challenge stems from this compound's dual mechanism of action. It both induces autophagy at the initiation stage and inhibits the degradation stage.[1][2][3] this compound activates autophagy through the AMPK-mTOR-ULK1 pathway, leading to the formation of autophagosomes.[1][2] However, it also impairs autophagic flux by inhibiting lysosomal degradation capacity. This inhibition is due to a reduction in lysosome acidity and proteolytic activity, which is essential for the breakdown of autophagic cargo. This dual effect can lead to an accumulation of autophagosomes that is not necessarily indicative of increased autophagic clearance.
Q2: I'm observing an increase in LC3-II levels after treating cells with this compound. Does this mean autophagic flux is induced?
A2: Not necessarily. While an increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation, its accumulation can be due to either increased autophagy induction or a blockage in the degradation of autophagosomes. In the case of this compound, the observed increase in LC3-II is a combination of both: increased autophagosome formation and impaired degradation. Therefore, relying solely on LC3-II levels can be misleading.
Q3: How can I differentiate between autophagy induction and lysosomal blockage when using this compound?
A3: To distinguish between these two effects, it is crucial to perform an autophagic flux assay using a lysosomal inhibitor as a control. Commonly used inhibitors include Bafilomycin A1 and Chloroquine, which block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, respectively. By comparing the LC3-II levels in cells treated with this compound alone to cells treated with this compound in combination with a lysosomal inhibitor, you can infer the effect on flux. If this compound were solely an inducer, you would expect a further increase in LC3-II accumulation in the presence of the lysosomal inhibitor. However, since this compound itself inhibits lysosomal function, the additional effect of another lysosomal inhibitor might be less pronounced than with a pure autophagy inducer like rapamycin.
Q4: My p62/SQSTM1 levels are increasing with this compound treatment. What does this signify?
A4: An increase in p62/SQSTM1 levels is a strong indicator of impaired autophagic degradation. p62 is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, its accumulation suggests that the final, degradative step of autophagy is blocked. The finding that this compound treatment leads to the accumulation of p62 supports its role as an inhibitor of autophagic flux at the lysosomal level.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Ambiguous LC3-II Western Blot Results | This compound's dual effect makes it difficult to interpret LC3-II accumulation. | Perform a flux assay using a lysosomal inhibitor (e.g., Bafilomycin A1). Compare LC3-II levels in this compound treated cells with and without the inhibitor. Additionally, analyze p62 levels as an indicator of degradative activity. |
| Contradictory Data from Different Assays | Different assays measure different stages of autophagy. For example, an assay measuring autophagosome formation might show an increase, while a degradation assay shows a decrease. | This is expected with this compound. Use a multi-faceted approach. Combine Western blotting for LC3-II and p62 with fluorescence microscopy using tandem reporters like mCherry-GFP-LC3 to visualize different stages of the pathway. |
| Difficulty in Determining Optimal this compound Concentration | The dual effect of this compound may be concentration-dependent. | Perform a dose-response experiment and analyze multiple endpoints, including LC3-II lipidation, p62 degradation, and cell viability. The optimal concentration will depend on the specific research question. |
| Unexpected Cell Death | This compound can induce necroptosis, a form of programmed necrosis, particularly in cancer cells. | Be aware of the potential for this compound-induced cell death. Use cell viability assays to monitor toxicity. If studying autophagy's role in cell survival, consider using necroptosis inhibitors like necrostatin-1 as a control. |
Experimental Protocols
Autophagic Flux Assay using mCherry-GFP-LC3
This protocol utilizes a tandem fluorescently tagged LC3 protein to monitor autophagic flux. The GFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal remains stable. This allows for the differentiation between autophagosomes (yellow puncta: mCherry+GFP) and autolysosomes (red puncta: mCherry only).
Materials:
-
Cells stably expressing mCherry-GFP-LC3
-
This compound
-
Rapamycin (positive control for induction)
-
Bafilomycin A1 (positive control for blockage)
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Seed mCherry-GFP-LC3 expressing cells in a suitable imaging dish.
-
Treat cells with the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound (at desired concentration)
-
Rapamycin (positive control for induction)
-
Bafilomycin A1 (positive control for blockage)
-
This compound + Bafilomycin A1
-
-
Incubate for the desired treatment duration (e.g., 6 hours).
-
Visualize the cells using a fluorescence microscope.
-
Capture images in both the green (GFP) and red (mCherry) channels.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
Expected Results:
| Treatment | Expected Outcome | Interpretation |
| Vehicle | Low number of yellow and red puncta. | Basal level of autophagy. |
| Rapamycin | Increased number of both yellow and red puncta. | Induction of autophagic flux. |
| Bafilomycin A1 | Accumulation of yellow puncta. | Blockage of autophagosome-lysosome fusion. |
| This compound | Accumulation of yellow puncta, with little to no increase in red puncta. | Induction of autophagosome formation and inhibition of lysosomal degradation. |
| This compound + Bafilomycin A1 | Significant accumulation of yellow puncta, likely similar to or slightly more than this compound alone. | Confirms the inhibitory effect of this compound on the late stages of autophagy. |
Visualizations
Signaling Pathway of this compound's Dual Effect
Caption: this compound's dual mechanism on the autophagy pathway.
Experimental Workflow for Assessing this compound's Effect on Autophagic Flux
Caption: Workflow for analyzing autophagic flux with this compound.
References
- 1. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
AMDE-1 Technical Support Center: Troubleshooting Stability and Storage
Welcome to the technical support center for AMDE-1, a novel autophagy modulator with a dual mechanism of action. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a unique small molecule that exhibits a dual effect on the autophagy pathway. It induces autophagy at the initiation stage by activating the AMPK-mTOR-ULK1 signaling pathway. Simultaneously, it inhibits the later stages of autophagy by impairing lysosomal function, leading to a blockage of autophagic flux. This results in the accumulation of autophagosomes and can induce autophagic stress and cell death, particularly in cancer cells.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. A stock solution of up to 100 mg/mL (240.55 mM) in DMSO can be prepared, though ultrasonication may be necessary to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial of DMSO to ensure maximum solubility.[1]
Q3: My this compound is precipitating in the cell culture medium. What can I do?
Precipitation of this compound in aqueous-based cell culture media can be a concern. Here are some troubleshooting steps:
-
Lower the final concentration: Ensure the final concentration of this compound in your experiment is within the recommended range (e.g., 1-10 µM).
-
Optimize solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) in the culture medium to a minimum, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells and may also contribute to precipitation.
-
Pre-warm the medium: Ensure both the this compound stock solution and the cell culture medium are at the same temperature before mixing.
-
Method of addition: Add the this compound stock solution to the medium dropwise while gently swirling to ensure rapid and even dispersion.
-
Consider serum interaction: If using a serum-containing medium, the compound may bind to proteins, leading to insolubility. You may need to test the solubility in your specific medium and serum concentration.
Q4: I am seeing an increase in LC3-II levels after this compound treatment, but also an increase in p62. What does this mean?
This is an expected result of this compound's dual mechanism of action. The increase in LC3-II indicates the induction of autophagosome formation. However, because this compound also inhibits lysosomal degradation, the autophagosomes are not efficiently cleared. p62/SQSTM1 is a protein that is selectively degraded by autophagy, so its accumulation, alongside an increase in LC3-II, confirms a block in autophagic flux.
Q5: How can I distinguish between the autophagy-inducing and lysosome-inhibiting effects of this compound in my experiments?
Dissecting the dual effects of this compound requires careful experimental design:
-
Time-course experiments: The induction of autophagy (e.g., phosphorylation of ULK1) can be an early event, while the accumulation of autophagosomes and p62 due to lysosomal inhibition may be more pronounced at later time points.
-
Use of controls: Comparing the effects of this compound to compounds with a single mechanism of action is crucial. Use an autophagy inducer like rapamycin and an autophagy inhibitor like chloroquine or bafilomycin A1 as controls.
-
Specific assays: Employ assays that specifically measure different stages of autophagy. For example, to assess the early induction phase, you could measure the phosphorylation of AMPK or its downstream targets. To confirm lysosomal inhibition, you can use assays that measure lysosomal pH or the degradation of other lysosomal substrates.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its activity and ensure reproducible experimental results.
Powdered this compound
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. |
Store the powdered compound in a tightly sealed vial, protected from light and moisture.
This compound Stock Solutions
| Solvent | Storage Temperature | Shelf Life | Notes |
| DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| DMSO | -20°C | 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Experimental Protocols
Autophagy Flux Assay by Western Blot
This protocol allows for the assessment of autophagic flux by measuring the levels of LC3 and p62/SQSTM1.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Chloroquine (or Bafilomycin A1) as a positive control for autophagic flux blockage
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the desired time points. Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Positive control for autophagy induction (e.g., starvation or rapamycin)
-
Positive control for autophagic flux blockage (e.g., Chloroquine or Bafilomycin A1)
-
A combination of this compound and Chloroquine/Bafilomycin A1.
-
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize to the loading control. An increase in both LC3-II and p62 levels upon this compound treatment is indicative of autophagic flux inhibition.
Cytotoxicity Assay
This protocol can be used to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cytotoxicity detection reagent (e.g., MTT, resazurin, or a kit for measuring LDH release)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cytotoxicity or cell viability relative to the vehicle control.
Visualizations
References
Validation & Comparative
Unveiling the Dichotomy of AMDE-1: A Comparative Guide to its Dual-Function in Autophagy Modulation across Diverse Cell Lines
For researchers and professionals in the fields of cellular biology and drug development, the quest for precise tools to modulate autophagy is of paramount importance. AMDE-1 (Autophagy Modulator with Dual Effect-1) has emerged as a novel small molecule with a unique, dual capacity to both initiate and inhibit the autophagic process.[1][2][3] This guide provides an objective comparison of this compound's performance, supported by experimental data, to elucidate its complex mechanism of action in various cell lines.
Mechanism of Action: A Tale of Two Opposing Forces
This compound orchestrates its dual function through a two-pronged molecular assault. Initially, it triggers the onset of autophagy by activating the AMPK-mTOR-ULK1 signaling pathway.[1][3] This is achieved through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key suppressor of autophagy. The inhibition of mTORC1 leads to the activation of ULK1, a serine/threonine kinase essential for the formation of the autophagosome.
Paradoxically, this compound also acts as a potent inhibitor of the later stages of autophagy. It disrupts lysosomal function, thereby impairing the degradation of cellular components within the autolysosome. This blockade is not due to an inhibition of autophagosome-lysosome fusion but rather a reduction in lysosomal acidity and proteolytic activity. The net effect is an accumulation of non-degraded autophagosomes, leading to autophagic stress and, ultimately, cell death, particularly through necroptosis.
Performance Across Different Cell Lines: A Comparative Analysis
The dual functionality of this compound has been validated in a variety of human and murine cell lines. Its effects on autophagy induction and degradation, as well as its cytotoxicity, are summarized below.
| Cell Line | Type | Key Findings with this compound | Reference |
| MEFs | Mouse Embryonic Fibroblasts | - Induces GFP-LC3 puncta formation. - Suppresses phosphorylation of S6 (mTORC1 target). - Inhibits autophagic degradation of long-lived proteins. | |
| HeLa | Human Cervical Cancer | - Induces GFP-LC3 puncta formation. - Suppresses phosphorylation of S6. - Dose-dependent cytotoxicity. | |
| A549 | Human Lung Carcinoma | - Induces GFP-LC3 puncta formation. - Promotes Atg16L1 puncta formation. | |
| HEK-293A | Human Embryonic Kidney | - Blocks autophagic flux, shown by tandem mRFP-GFP-LC3 assay. | |
| HCT116 | Human Colon Cancer | - Preferentially cytotoxic compared to non-cancerous cells. - Induces necroptosis. | |
| CCD-18Co | Human Colon Fibroblasts (Normal) | - Significantly less sensitive to this compound induced cytotoxicity compared to HCT116 cells. |
This compound in Comparison to Other Autophagy Modulators
This compound's unique mechanism distinguishes it from classical autophagy modulators. The following table compares its activity with the well-established autophagy inducer Rapamycin and the late-stage inhibitor Chloroquine (CQ).
| Feature | This compound | Rapamycin | Chloroquine (CQ) |
| Primary Mechanism | Induces autophagy initiation and inhibits lysosomal degradation | Induces autophagy via mTORC1 inhibition | Inhibits autophagosome-lysosome fusion and lysosomal acidification |
| Effect on Autophagic Flux | Blocks flux at the degradation stage | Induces flux | Blocks flux at the degradation stage |
| Signaling Pathway | Activates AMPK, inhibits mTORC1 | Inhibits mTORC1 | Primarily affects lysosomal pH |
| Effect on Lysosome | Reduces acidity and proteolytic activity | No direct effect | Raises lysosomal pH |
| Cellular Outcome | Accumulation of autophagosomes, necroptosis | Increased autophagic turnover | Accumulation of autophagosomes and autolysosomes |
Experimental Protocols for Validating this compound Function
To aid researchers in validating the dual function of this compound, detailed methodologies for key experiments are provided below.
GFP-LC3 Puncta Formation Assay (Autophagy Initiation)
-
Objective: To visualize the formation of autophagosomes.
-
Protocol:
-
Seed cells stably expressing GFP-LC3 in glass-bottom dishes.
-
Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 6 hours). Include positive (e.g., Rapamycin) and negative (vehicle control) controls.
-
Fix the cells with 4% paraformaldehyde.
-
Wash with PBS and mount with a DAPI-containing mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the induction of autophagy.
-
Immunoblotting for Autophagy Markers
-
Objective: To quantify the levels of key autophagy-related proteins.
-
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound and controls.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3, SQSTM1/p62, and phosphorylated S6. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy induction coupled with a degradation block. A decrease in p-S6 confirms mTORC1 inhibition.
-
Lysosomal Function Assay (Autophagy Degradation)
-
Objective: To assess the impact of this compound on lysosomal acidity.
-
Protocol:
-
Culture cells in a multi-well plate and treat with this compound (e.g., 10 µM for 6-20 hours).
-
In the final 30 minutes of treatment, add a fluorescent acidotropic probe such as LysoTracker Red (e.g., 50 ng/ml) or Acridine Orange (e.g., 1 µg/ml) to the culture medium.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by fluorescence microscopy or a plate reader. A decrease in fluorescence intensity indicates a reduction in lysosomal acidity.
-
Cytotoxicity and Necroptosis Assay
-
Objective: To measure this compound induced cell death and determine its mechanism.
-
Protocol:
-
Seed cells in a 96-well plate and treat with a dose range of this compound for 48 hours.
-
To distinguish between apoptosis and necroptosis, co-treat cells with the pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM) or the RIP1 kinase inhibitor necrostatin-1 (e.g., 40 µM).
-
Assess cell viability using a standard method such as MTT, or measure cell death by quantifying propidium iodide (PI) uptake via flow cytometry or fluorescence microscopy.
-
A rescue of cell viability by necrostatin-1 but not z-VAD-fmk indicates that this compound induces necroptosis.
-
Conclusion
This compound represents a fascinating and potent tool for the study of autophagy. Its dual-function—activating the initial stages while blocking the final degradation—provides a unique mechanism for inducing autophagic stress. This property, combined with its preferential cytotoxicity towards cancer cells, makes this compound a promising candidate for further investigation in cancer therapy and other contexts where the modulation of autophagy is a therapeutic goal. The experimental frameworks provided here offer a robust starting point for researchers to validate and explore the multifaceted activities of this compound in their own cellular models.
References
- 1. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
A Comparative Guide to Autophagy Inhibitors: AMDE-1 vs. Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process for degrading and recycling cellular components, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. This has led to the development of autophagy modulators as potential cancer therapeutics. This guide provides a detailed comparison of two such modulators: AMDE-1, a novel compound with a dual mechanism of action, and chloroquine, a well-established late-stage autophagy inhibitor.
At a Glance: Key Differences
| Feature | This compound | Chloroquine |
| Primary Mechanism | Dual-function: Induces autophagy at the initiation stage and inhibits it at the degradation stage. | Late-stage autophagy inhibitor. |
| Molecular Target | Induces autophagy via the AMPK-mTOR-ULK1 pathway; inhibits lysosomal function. | Primarily impairs autophagosome-lysosome fusion. |
| Effect on Lysosomes | Reduces lysosomal acidity and proteolytic activity. | Increases lysosomal pH and may disrupt Golgi and endo-lysosomal systems. |
| Potency | High | Moderate |
Mechanism of Action
This compound: A Dual Modulator of Autophagy
This compound exhibits a unique, dual-faceted mechanism of action. It initiates the autophagic process by activating AMP-activated protein kinase (AMPK), which in turn inhibits the mTORC1 complex and activates ULK1, a key kinase in the initiation of autophagy.[1][2][3] However, this compound also acts as a late-stage inhibitor by impairing lysosomal function. It achieves this by reducing lysosomal acidity and the activity of lysosomal proteases, which are crucial for the degradation of autophagic cargo.[2][3] This dual effect leads to an accumulation of non-degraded autophagosomes, inducing autophagic stress and subsequent cell death, including necroptosis.
Chloroquine: A Late-Stage Autophagy Inhibitor
Chloroquine (CQ) is a well-established inhibitor of the late stages of autophagy. As a weak base, chloroquine accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This elevation in pH inhibits the activity of pH-dependent lysosomal hydrolases. The primary mechanism of autophagy inhibition by chloroquine is the impairment of the fusion between autophagosomes and lysosomes. There is also evidence to suggest that chloroquine's disruptive effects on the Golgi complex and the endo-lysosomal system may contribute to this fusion impairment.
Performance Data: A Comparative Analysis
Direct comparative studies on the IC50 values for autophagy inhibition are limited. However, cytotoxicity assays provide a valuable measure of the overall potency of these compounds in a therapeutic context.
Table 1: Comparative Cytotoxicity of this compound and Chloroquine
| Cell Line | This compound Concentration for Equivalent Cell Death | Chloroquine Concentration for Equivalent Cell Death | Fold Difference in Potency (approx.) | Reference |
| U251 (Glioma) | 2.5 µM | 50 µM | 20x | |
| HCT116 (Colon Cancer) | 2.5 µM | 50 µM | 20x | |
| K562 (Erythroleukemia) | 2.5 µM | 50 µM | 20x |
This data indicates that this compound is significantly more potent in inducing cell death in these cancer cell lines compared to chloroquine.
Table 2: Effects on Autophagic Flux and Lysosomal Function
| Parameter | This compound | Chloroquine | Reference |
| LC3-II Accumulation | Induces accumulation | Induces accumulation | |
| Long-lived Protein Degradation | Suppresses degradation | Suppresses degradation | |
| Lysosomal pH | Increases | Increases | |
| Lysosomal Proteolytic Activity | Reduces | Inhibits (due to increased pH) | |
| Autophagosome-Lysosome Fusion | Does not block fusion directly | Impairs fusion |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound's dual mechanism of action.
Caption: Chloroquine's mechanism as a late-stage autophagy inhibitor.
Caption: General workflow for comparing autophagy inhibitors.
Experimental Protocols
1. LC3 Turnover Assay (Autophagic Flux Measurement)
This assay is used to measure the rate of autophagosome formation and degradation (autophagic flux) by monitoring the levels of LC3-II, a protein associated with autophagosome membranes.
-
Materials:
-
Cell culture reagents
-
Autophagy inhibitors (this compound, Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or chloroquine for various time points. Include a vehicle-treated control group. For each inhibitor, have a parallel set of wells that are co-treated with a lysosomal inhibitor like bafilomycin A1 (to block autophagosome degradation and reveal the total amount of autophagosome formation).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is calculated to determine the level of autophagosome accumulation. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
2. Lysosomal pH Measurement
This protocol describes the use of a ratiometric fluorescent dye to measure the pH of lysosomes.
-
Materials:
-
Cell culture reagents
-
This compound or Chloroquine
-
LysoSensor™ Yellow/Blue DND-160 or similar ratiometric pH indicator dye
-
Calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
-
Nigericin and Monensin (ionophores)
-
Fluorescence microscope or plate reader with appropriate filters
-
-
Procedure:
-
Seed cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.
-
Treat cells with this compound, chloroquine, or vehicle control for the desired time.
-
Incubate the cells with the LysoSensor™ dye according to the manufacturer's instructions.
-
For calibration, treat a separate set of untreated cells with the calibration buffers containing nigericin and monensin to equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence images or readings at the two emission wavelengths of the ratiometric dye.
-
Calculate the ratio of the fluorescence intensities at the two wavelengths for each condition.
-
Generate a standard curve by plotting the fluorescence ratio against the known pH of the calibration buffers.
-
Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the standard curve.
-
3. Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cell culture reagents
-
This compound or Chloroquine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and chloroquine. Include a vehicle-treated control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Conclusion
Both this compound and chloroquine are valuable tools for studying autophagy, each with distinct mechanisms and potencies. This compound presents as a highly potent, dual-acting molecule that both initiates autophagy and inhibits its final degradative step, leading to profound autophagic stress. Chloroquine acts as a classical late-stage inhibitor by disrupting lysosomal function and autophagosome-lysosome fusion. The significantly higher potency of this compound in cytotoxicity assays suggests its potential as a more effective therapeutic agent in contexts where strong autophagy inhibition is desired. The choice between these inhibitors will depend on the specific research question and experimental context, with careful consideration of their differing molecular mechanisms and downstream cellular effects.
References
- 1. Chloroquine and hydroxychloroquine in antitumor therapies based on autophagy-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
AMDE-1: A Comparative Analysis of its Effects on Cancer vs. Normal Cells
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the dual-action autophagy modulator, AMDE-1, detailing its preferential cytotoxicity towards cancer cells over normal cells. This report provides a comparative analysis supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
This compound (Autophagy Modulator with Dual Effect-1) has emerged as a novel small molecule with a unique mechanism of action, positioning it as a compound of interest in cancer therapy.[1][2] Unlike conventional autophagy modulators, this compound exhibits a dual effect: it initiates autophagy through the AMPK-mTORC1-ULK1 signaling pathway while simultaneously inhibiting the degradation phase of autophagy by impairing lysosomal function.[1][2] This dual action leads to significant autophagic stress, culminating in necroptotic cell death.[1] Notably, studies have demonstrated that this compound is preferentially cytotoxic to cancer cells, suggesting a potential therapeutic window. This guide provides a detailed comparative analysis of this compound's effects on cancer versus normal cells, supported by available quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Analysis of Cytotoxicity
Experimental data indicates that this compound exhibits a higher cytotoxic effect on cancer cells compared to normal cells. The half-maximal effective concentration (EC50) required to induce cell death is significantly lower in the human colon cancer cell line HCT116 than in the normal human colon fibroblast cell line CCD-18Co, highlighting its selective potential. While extensive data across a broad panel of cell lines is not yet available in the public domain, preliminary studies have shown this compound to be a potent cytotoxic agent in various cancer cell lines, including HeLa (cervical cancer), U251 (glioma), and K562 (erythroleukemia).
Table 1: Comparative EC50 Values of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | Tissue of Origin | EC50 (µM) | Selectivity Index (Normal/Cancer) |
| HCT116 | Cancer | Colon | 1.3 | 2.0 |
| CCD-18Co | Normal | Colon | 2.6 |
Data sourced from a 48-hour treatment period. The selectivity index is calculated as the EC50 in the normal cell line divided by the EC50 in the cancer cell line. A value greater than 1 indicates preferential cytotoxicity towards cancer cells.
Mechanism of Action: A Dual-Pronged Attack on Autophagy
This compound's unique cytotoxic effect stems from its dual impact on the autophagy pathway.
-
Autophagy Induction: this compound activates the AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and a negative regulator of autophagy. The inhibition of mTORC1 leads to the activation of ULK1, a serine/threonine kinase that initiates the formation of autophagosomes.
-
Lysosomal Dysfunction: Concurrently, this compound impairs lysosomal function by reducing lysosomal acidity and proteolytic activity. This prevents the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of autophagy and leading to an accumulation of dysfunctional autophagosomes.
This combined action results in severe cellular stress, ultimately triggering necroptosis, a form of programmed necrosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound on both cancer and normal cells and to calculate EC50/IC50 values.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Cancer and normal cell lines of interest
-
This compound compound
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Plate reader (490 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.
-
Plot the percentage of viability against the log of this compound concentration to determine the EC50/IC50 value.
-
Necroptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necroptotic/necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound, zVAD-fmk (pan-caspase inhibitor), Necrostatin-1 (RIPK1 inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound alone or in combination with zVAD-fmk and/or Necrostatin-1 for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Inhibition of cell death by Necrostatin-1 but not zVAD-fmk is indicative of necroptosis.
-
-
Autophagic Flux Assay (LC3 Turnover by Western Blot)
This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess the flow of the autophagy pathway.
-
Materials:
-
Cell culture plates
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Seed cells and treat with this compound in the presence or absence of a lysosomal inhibitor for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities. An accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. This compound's inhibitory effect on degradation will be evident by a significant accumulation of LC3-II even in the absence of other lysosomal inhibitors.
-
Analysis of AMPK-mTORC1-ULK1 Signaling Pathway (Western Blot)
This protocol is used to detect changes in the phosphorylation status of key proteins in the signaling pathway affected by this compound.
-
Materials:
-
Same as for the Autophagic Flux Assay.
-
Primary antibodies against: phospho-AMPKα (Thr172), AMPKα, phospho-mTOR (Ser2448), mTOR, phospho-p70S6K (Thr389), p70S6K, phospho-ULK1 (Ser555), phospho-ULK1 (Ser757), ULK1.
-
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and perform western blotting as described in the Autophagic Flux Assay protocol.
-
Probe the membranes with the specific primary antibodies for the phosphorylated and total forms of the target proteins.
-
Analyze the changes in the phosphorylation levels of AMPK, mTOR, p70S6K, and ULK1 to confirm the mechanism of action of this compound.
-
Conclusion
This compound represents a promising class of autophagy modulators with a unique dual mechanism that leads to preferential killing of cancer cells. Its ability to induce autophagic stress and subsequent necroptosis highlights a potential new avenue for cancer therapy. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. Future studies should focus on expanding the cytotoxicity profiling of this compound across a wider range of cancer and normal cell lines to better define its selectivity and therapeutic index. In vivo studies will also be crucial to validate these in vitro findings and assess the compound's efficacy and safety in a preclinical setting.
References
Comparative Guide to the In Vivo Cross-Validation of AMDE-1's Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Autophagy Modulator with Dual Effect-1 (AMDE-1), placing its established in vitro mechanism in the context of in vivo validation strategies and comparing it with alternative autophagy-modulating compounds. While direct in vivo experimental data for this compound is not yet published, this document outlines the necessary protocols and presents data from comparable agents to provide a framework for future research and evaluation.
This compound: A Dual-Mechanism Autophagy Modulator
This compound is a novel small molecule identified through high-throughput screening that uniquely modulates autophagy at two distinct stages.[1][2] Its mechanism, elucidated through in vitro studies, involves both the induction of autophagy and the subsequent inhibition of autophagic degradation.[1][2][3]
-
Autophagy Induction: this compound initiates autophagy by activating AMP-activated protein kinase (AMPK). This activation leads to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) and subsequent activation of the ULK1 complex, a key step in the formation of autophagosomes.
-
Autophagy Inhibition: Concurrently, this compound impairs the function of lysosomes. It reduces the maturation and activity of lysosomal proteases, such as cathepsin B, which inhibits the fusion of autophagosomes with lysosomes and prevents the degradation of their contents.
This dual effect leads to an accumulation of non-degraded autophagosomes, causing autophagic stress and potentially triggering necroptotic cell death, which makes this compound a compound of interest for cancer therapy.
Performance Comparison with Alternative Autophagy Modulators
Currently, published in vivo studies specifically validating the dual mechanism of this compound are unavailable. The primary research paper suggests that testing in animal models is a critical next step. To provide a relevant benchmark, this section compares the in vivo performance of two well-characterized autophagy modulators: Rapamycin (an inducer) and Chloroquine (an inhibitor).
| Compound | Mechanism of Action | Primary Target | In Vivo Model | Key Quantitative Findings | Reference |
| This compound | Dual: Induces autophagy & inhibits lysosomal degradation. | AMPK (activator), Lysosomal proteases (inhibitor) | Data Not Available | Data Not Available | |
| Rapamycin | Autophagy Inducer: Inhibits mTORC1, mimicking starvation to initiate autophagy. | mTOR | B16-F10 Melanoma Xenograft (Mouse) | Inhibited tumor growth; Upregulated LC3 and Beclin-1, downregulated p62 in tumor tissue. | |
| Chloroquine (CQ) | Autophagy Inhibitor: Prevents lysosomal acidification, blocking autophagosome-lysosome fusion and degradation. | Lysosome | B-cell Lymphoma Xenograft (Mouse) | Enhanced tumor regression and delayed recurrence when combined with Tamoxifen. | |
| Chloroquine (CQ) | Autophagy Inhibitor: Blocks late-stage autophagy. | Lysosome | Lung Neuroendocrine Tumor Xenograft (Mouse) | Suppressed tumor cell viability and proliferation, with augmented effects when combined with mTOR inhibitors. |
Experimental Protocols for In Vivo Validation
To cross-validate this compound's dual mechanism in vivo, a series of experiments would be required. The following protocols outline a standard workflow for assessing an autophagy modulator in a preclinical cancer model.
This protocol is foundational for assessing the anti-tumor effects of a compound in vivo.
-
Cell Culture: Human cancer cells (e.g., pancreatic, colon) are cultured under standard sterile conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 million cells) mixed with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2.
-
Compound Administration: Mice are randomized into vehicle control and treatment groups. This compound (or comparator compound) is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule.
-
Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined maximum size. Key endpoints include tumor growth inhibition, body weight changes (as a measure of toxicity), and overall survival.
-
Tissue Harvesting: At the end of the study, tumors and other relevant organs are excised for downstream analysis.
These assays are performed on the harvested tumor tissues to confirm that the drug is hitting its target and modulating the autophagy pathway as expected.
-
Western Blotting:
-
Objective: To quantify changes in key autophagy-related proteins.
-
Procedure: Tumor lysates are prepared and separated by SDS-PAGE.
-
Key Markers:
-
p-AMPK/AMPK: To confirm activation of the induction pathway.
-
p-mTOR/mTOR & p-S6/S6: To confirm inhibition of the mTOR pathway.
-
LC3-II/LC3-I Ratio: An increased ratio indicates the accumulation of autophagosomes, consistent with both induction and/or blockade of degradation.
-
p62/SQSTM1: This protein is normally degraded by autophagy. Its accumulation in tissue would strongly support the inhibition of autophagic flux, a key aspect of this compound's mechanism.
-
-
-
Immunohistochemistry (IHC):
-
Objective: To visualize the localization and abundance of autophagy markers within the tumor microenvironment.
-
Procedure: Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against autophagy markers.
-
Key Markers: Staining for LC3 will reveal puncta (dots) corresponding to autophagosomes. An increase in LC3 puncta in this compound treated tumors would visually confirm autophagosome accumulation.
-
-
Transmission Electron Microscopy (TEM):
-
Objective: To directly visualize autophagic structures at an ultrastructural level.
-
Procedure: Small sections of tumor tissue are fixed, processed, and imaged.
-
Analysis: This gold-standard technique can identify the accumulation of double-membraned autophagosomes that have not fused with lysosomes, providing definitive evidence of flux inhibition.
-
Logical Framework for Utilizing Dual-Mechanism Modulators
The choice of an autophagy modulator depends on the therapeutic hypothesis. This compound's dual mechanism offers a distinct strategy compared to simple inducers or inhibitors.
Conclusion
This compound presents a promising therapeutic strategy, particularly for cancers highly dependent on autophagy for survival. Its unique dual mechanism of inducing autophagosome formation while simultaneously blocking their degradation is designed to cause lethal autophagic stress. While its efficacy has been demonstrated in vitro, the critical next step is comprehensive in vivo cross-validation. By employing established methodologies such as tumor xenograft models and detailed pharmacodynamic analyses, researchers can confirm its mechanism of action in a physiological setting and benchmark its performance against existing autophagy modulators like Rapamycin and Chloroquine. The successful translation of this compound from a novel chemical probe to a potential therapeutic agent hinges on these future in vivo investigations.
References
- 1. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 3. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Profile of AMDE-1: A Comparative Analysis
An in-depth look at the cytotoxic effects of AMDE-1, a novel autophagy modulator, reveals its potential as a selective anti-cancer agent. This guide provides a comparative analysis of its performance against the established autophagy inhibitor Chloroquine (CQ), supported by experimental data from published research.
This compound (Autophagy Modulator with Dual Effect-1) has been identified as a unique small molecule that both induces and inhibits autophagy, leading to potent cytotoxic effects, particularly in cancer cells.[1][2] This dual action disrupts cellular homeostasis and triggers a specific form of programmed cell death known as necroptosis.[1][2][3] This guide replicates and summarizes the key findings on this compound's cytotoxicity, offering a direct comparison with Chloroquine, a well-documented autophagy inhibitor.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and Chloroquine were evaluated across different cell lines, including the cancer cell lines HeLa and HCT116, and a non-cancerous colon cell line, CCD-18Co. The data, summarized below, highlights the significantly higher potency of this compound in inducing cancer cell death.
| Compound | Cell Line | Concentration | % Cell Death | IC50 (approx.) |
| This compound | HeLa | 2.5 µM | ~50% | ~2.5 µM |
| HCT116 | 2.5 µM | ~60% | Not specified | |
| CCD-18Co | >10 µM | Minimal | > 10 µM | |
| Chloroquine (CQ) | HeLa | 50 µM | ~50% | ~50 µM |
| HCT116 | 50 µM | ~40% | Not specified |
Data extracted from dose-response curves presented in Li et al. (2015). The IC50 value for this compound in HeLa cells is estimated from the provided graph.
These results demonstrate that this compound is significantly more potent than Chloroquine, inducing a comparable level of cell death at a concentration approximately 20 times lower. Furthermore, this compound exhibits a degree of selectivity for cancer cells, with minimal toxicity observed in the normal CCD-18Co cell line at concentrations that are highly cytotoxic to cancer cells.
Mechanism of Action: A Dual Role in Autophagy
This compound's potent cytotoxicity stems from its unique dual effect on the autophagy pathway. It initiates autophagy through the AMPK-mTOR-ULK1 signaling cascade while simultaneously inhibiting the degradation phase by impairing lysosomal function. This leads to an accumulation of non-degraded autophagosomes, causing cellular stress and ultimately triggering necroptotic cell death.
Caption: Signaling pathway of this compound inducing necroptotic cell death.
Experimental Protocols
The following methodologies were employed to assess the cytotoxicity of this compound and Chloroquine.
Cell Culture and Treatment:
-
HeLa, HCT116, and CCD-18Co cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded in multi-well plates and allowed to adhere overnight.
-
This compound or Chloroquine was added to the culture medium at various concentrations for 48 hours.
Cell Death Measurement:
-
Cell death was quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available cytotoxicity detection kit.
-
Alternatively, cell viability was assessed using assays such as the MTT or CellTiter-Glo assay.
Mechanism of Cell Death Analysis:
-
To distinguish between apoptosis and necroptosis, cells were co-treated with a pan-caspase inhibitor (z-VAD-fmk) or a RIP1 kinase inhibitor (necrostatin-1).
-
A blockage of cell death by necrostatin-1, but not by z-VAD-fmk, indicated necroptosis.
References
- 1. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 3. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMDE-1 and Other mTOR Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of AMDE-1, a novel autophagy modulator, and other well-established mTOR inhibitors, including the rapalog Everolimus, and the ATP-competitive inhibitors Rapamycin and Torin 1. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of mTOR pathway inhibition.
Abstract
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in drug discovery, particularly in oncology.[1] While first-generation mTOR inhibitors like Rapamycin and its analog Everolimus allosterically inhibit mTOR Complex 1 (mTORC1), second-generation ATP-competitive inhibitors such as Torin 1 target the kinase domain of mTOR, affecting both mTORC1 and mTORC2.[2][3] this compound presents a unique mechanism, inducing autophagy through the activation of AMPK and subsequent inactivation of mTORC1, while also impairing autophagic flux by inhibiting lysosomal function.[4][5] This guide synthesizes available preclinical data to compare the mechanisms of action, efficacy, and experimental evaluation of these distinct mTOR inhibitors.
Data Presentation: Quantitative Comparison of mTOR Inhibitors
The following table summarizes the key quantitative data for this compound and other selected mTOR inhibitors. It is important to note that a direct head-to-head study measuring the IC50 of this compound for mTOR inhibition was not found in the reviewed literature. The mTOR inhibition by this compound is a downstream consequence of AMPK activation.
| Inhibitor | Type | Target(s) | IC50 (mTOR) | Other Notable Effects |
| This compound | Autophagy Modulator (Indirect mTORC1 inhibitor) | AMPK (activator), mTORC1 (inactivator), Lysosomes (inhibitor) | Not Directly Reported | Dual effect: induces autophagy initiation but inhibits lysosomal degradation, leading to autophagic stress. |
| Rapamycin | Allosteric mTORC1 Inhibitor | mTORC1 | ~1 nM (inhibition of S6K1 phosphorylation) | Forms a complex with FKBP12 to inhibit mTORC1. |
| Everolimus | Allosteric mTORC1 Inhibitor (Rapalog) | mTORC1 | IC50 varies by cell line (e.g., <100 nM in sensitive lines) | An analog of Rapamycin with similar mechanism of action. |
| Torin 1 | ATP-Competitive mTOR Inhibitor | mTORC1 and mTORC2 | 2-10 nM | Potent and selective inhibitor of both mTOR complexes. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which this compound and other inhibitors modulate the mTOR signaling pathway.
Figure 1. mTOR Signaling Pathway and Points of Inhibition.
This compound exhibits a unique dual-action mechanism that both initiates and stalls the autophagic process.
Figure 2. Dual Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating mTOR inhibitors and autophagy modulators.
Western Blot for AMPK and mTORC1 Signaling
This protocol is for assessing the phosphorylation status of key proteins in the AMPK/mTORC1 pathway.
Figure 3. Western Blot Experimental Workflow.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) and treat with desired concentrations of this compound, Rapamycin, Everolimus, or Torin 1 for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1.
Protocol:
-
Immunoprecipitation of mTORC1: Lyse treated cells with CHAPS-containing buffer and immunoprecipitate mTORC1 using an anti-Raptor antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in kinase buffer containing a substrate (e.g., recombinant inactive p70S6K or 4E-BP1) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the mTOR inhibitors for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each inhibitor.
Autophagy and Lysosomal Function Assays
GFP-LC3 Puncta Formation Assay (for Autophagy Induction):
This fluorescence microscopy-based assay visualizes the formation of autophagosomes.
Protocol:
-
Cell Culture: Use cells stably expressing GFP-LC3.
-
Treatment: Treat cells with the inhibitors for the desired time.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde and acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagy induction.
Lysosomal Acidification Assay (using LysoTracker):
This assay measures the acidity of lysosomes, a key indicator of their function.
Protocol:
-
Cell Culture and Treatment: Treat cells with the inhibitors.
-
LysoTracker Staining: Incubate the cells with LysoTracker Red DND-99 (50-100 nM) for 30-60 minutes at 37°C.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: A decrease in LysoTracker fluorescence intensity indicates a reduction in lysosomal acidity.
Conclusion
This compound represents a novel approach to modulating the mTOR pathway with its unique dual-action mechanism. While traditional mTOR inhibitors like Rapamycin, Everolimus, and Torin 1 directly target mTORC1 or both mTORC1/2, this compound's indirect inhibition of mTORC1 via AMPK activation, coupled with its impairment of lysosomal function, offers a distinct pharmacological profile. This comparative guide provides a foundational resource for researchers to understand the differences between these inhibitors and to select the appropriate tools and experimental designs for their studies in mTOR signaling and autophagy. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of this compound in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Dual Function Chemical for Autophagy Activation and Inhibition | PLOS One [journals.plos.org]
- 5. This compound is a dual function chemical for autophagy activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Role of Atg16L1 in AMDE-1 Induced Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the autophagy modulator AMDE-1 with other alternatives, focusing on the critical role of the Atg16L1 protein in its mechanism of action. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's function.
Atg16L1: A Linchpin in the Autophagy Machinery
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. A key protein in this intricate process is Autophagy Related 16 Like 1 (Atg16L1). Atg16L1 is an essential component of the Atg12-Atg5-Atg16L1 complex, which functions as an E3-like enzyme system. This complex is indispensable for the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), converting it from the cytosolic form (LC3-I) to the autophagosome membrane-bound form (LC3-II). The incorporation of LC3-II into the elongating phagophore membrane is a hallmark of autophagosome formation.
This compound: A Dual-Function Autophagy Modulator
This compound (Autophagy Modulator with Dual Effect-1) is a small molecule that exhibits a unique, dual role in the regulation of autophagy. It initiates the autophagic process but subsequently hinders the completion of the autophagic flux.
Induction of Autophagy: this compound triggers the initiation of autophagy through the activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a major negative regulator of autophagy.[1][2] This releases the Unc-51 like autophagy activating kinase 1 (ULK1) complex from mTORC1's inhibitory grasp, allowing it to initiate the formation of the phagophore.[1]
Inhibition of Autophagic Flux: Paradoxically, this compound also impairs the later stages of autophagy by reducing the acidity and proteolytic activity of lysosomes. This inhibition of lysosomal function prevents the degradation of autophagosomes and their contents, leading to an accumulation of autophagic vesicles.
Experimental Confirmation of Atg16L1's Role in this compound Induced Autophagy
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the Atg16L1-dependent effects of this compound and comparing it to other autophagy modulators.
| Treatment Condition | Cell Type | LC3-II/Actin Ratio (Fold Change vs. Control) | Reference |
| Control | Wild-Type MEFs | 1.0 | |
| This compound (10 µM) | Wild-Type MEFs | ~3.5 | |
| This compound (10 µM) | Atg5 KO MEFs | ~1.0 | |
| Rapamycin (1 µM) | Wild-Type MEFs | ~2.5 | |
| Bafilomycin A1 (100 nM) | Wild-Type MEFs | ~4.0 |
Table 1: Effect of this compound on LC3-II Levels. This table shows the change in the ratio of LC3-II to the loading control actin, as determined by Western blot. A significant increase in LC3-II is observed in wild-type cells treated with this compound, indicating an accumulation of autophagosomes. This effect is absent in Atg5 knockout cells, confirming the dependence on the core autophagy machinery.
| Treatment Condition | Cell Type | Average GFP-LC3 Puncta per Cell | Reference |
| Control | Wild-Type MEFs | < 5 | |
| This compound (10 µM) | Wild-Type MEFs | > 30 | |
| This compound (10 µM) | Atg5 KO MEFs | < 5 | |
| Rapamycin (1 µM) | Wild-Type MEFs | ~25 |
Table 2: Quantification of GFP-LC3 Puncta. This table illustrates the number of GFP-LC3 puncta per cell, a marker for autophagosomes, as visualized by fluorescence microscopy. This compound treatment leads to a dramatic increase in puncta formation in wild-type cells, an effect that is not observed in Atg5 knockout cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for LC3-II
-
Cell Lysis: Treat cells with this compound, rapamycin, or bafilomycin A1 for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the LC3-II signal to the loading control.
Fluorescence Microscopy for GFP-LC3 Puncta
-
Cell Culture and Transfection: Plate cells stably or transiently expressing GFP-LC3 onto glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound or other compounds as required.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining (Optional): Nuclei can be counterstained with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Manually or automatically count the number of GFP-LC3 puncta per cell in a significant number of cells for each condition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound induced autophagy.
Caption: Experimental workflow for assessing autophagy.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AMDE-1
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of AMDE-1, a dual-function modulator of autophagy. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of research-grade organic compounds.
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
This compound Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound, like any research chemical, involves a systematic process of waste determination, collection, and labeling.
Step 1: Waste Determination
As a novel compound, this compound should be treated as hazardous waste unless confirmed otherwise by a comprehensive hazard assessment. Its chemical structure, 2-[5,7-bis(trifluoromethyl)[1][2]naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile, suggests it is a complex organic molecule containing halogenated compounds (chlorine and fluorine). Such compounds are typically considered hazardous.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable for solid organic waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. For example, avoid mixing with strong acids, bases, or oxidizing agents unless the reaction products are known and safe.
-
The liquid waste container should be securely sealed to prevent spills and evaporation.
-
Step 3: Labeling
Accurate and thorough labeling of waste containers is a legal requirement and essential for safety. The label on your this compound waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-[5,7-bis(trifluoromethyl)[1][2]naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile" and the common name "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
Your name, laboratory, and contact information.
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
Step 5: Disposal Request
Once the waste container is full or you have completed the experiments generating this compound waste, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Quantitative Data Summary
Since no specific disposal data for this compound is available, the following table provides general guidelines for handling chemical waste.
| Parameter | Guideline |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material. |
| Maximum Container Volume in Lab | Typically limited to 55 gallons per Satellite Accumulation Area, but institutional limits may be lower. |
| Storage Time Limit | Varies by generator status; consult your EHS department. |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols, such as those provided by university EHS departments and regulatory bodies like the Environmental Protection Agency (EPA).[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This compound Signaling Pathway
For informational purposes, the following diagram illustrates the known signaling pathway of this compound in inducing autophagy, as described in the literature.
Caption: this compound induces autophagy via the AMPK-mTORC1-ULK1 pathway while inhibiting lysosomal function.
By adhering to these general best practices and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
Navigating the Safe Handling of AMDE-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing AMDE-1, a potent autophagy modulator, this guide provides essential safety and logistical information for its handling and disposal. As a compound with demonstrated cytotoxic properties, particularly against cancer cells, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
This compound is a valuable tool in cancer research, inducing autophagy through the AMPK-mTORC1-ULK1 pathway while also inhibiting autophagy-mediated degradation by causing lysosome dysfunction.[1] This dual-function mechanism, which can lead to autophagic stress and cell death, underscores the need for careful handling.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on its known biological activities and general best practices for handling cytotoxic research compounds.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Due to the cytotoxic nature of this compound, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes of solutions containing this compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, double-gloved). | Prevents skin contact and potential absorption of the compound. |
| A fully buttoned laboratory coat. | Protects clothing and underlying skin from contamination. | |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid compound or preparing solutions. | Minimizes the risk of inhaling airborne particles. |
| General Hygiene | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the handling area. | Prevents accidental ingestion and cross-contamination. |
Operational Protocols: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound in a laboratory setting.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature to ensure stability. MedchemExpress.com suggests storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.
Handling and Use:
-
Preparation: All handling of this compound, especially the weighing of the solid form and the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Solubilization: Refer to the supplier's data sheet for appropriate solvents. MedchemExpress.com provides a protocol for a 2.5 mg/mL solution.
-
Experimental Use: When treating cells or administering to animals, use appropriate containment measures to prevent splashes and aerosols.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.
Spill Management:
-
In case of a small spill, alert personnel in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, clearly labeled, and leak-proof container.
-
Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research environment.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
